Mito-apocynin (C11)
Descripción
BenchChem offers high-quality Mito-apocynin (C11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mito-apocynin (C11) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43O4P.BrH/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34;/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXQDPFRLJGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44BrO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mito-apocynin (C11): A Technical Guide to its Synthesis, Discovery, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mito-apocynin (C11), a novel mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent in preclinical models of neurodegenerative diseases. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanism of action of Mito-apocynin. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary to understand and potentially utilize this compound in their work. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways, offering a comprehensive resource for the scientific community.
Discovery and Rationale
Mito-apocynin was developed to address the critical role of mitochondrial oxidative stress in the pathogenesis of numerous diseases, particularly neurodegenerative disorders like Parkinson's disease.[1] The parent compound, apocynin, is a known inhibitor of NADPH oxidase (NOX), an enzyme family that is a major source of reactive oxygen species (ROS).[2] However, the therapeutic efficacy of apocynin is limited by its non-specific nature and the high doses required for therapeutic effect.[3] To overcome these limitations, Mito-apocynin was designed by conjugating apocynin to a triphenylphosphonium (TPP) cation via an eleven-carbon alkyl chain.[4][5] The lipophilic and cationic nature of the TPP moiety facilitates the accumulation of the molecule within the mitochondria, the primary site of cellular ROS production, thereby increasing its potency and targeted efficacy.[3][6]
Synthesis of Mito-apocynin (C11)
An optimized, two-step protocol has been developed for the synthesis of Mito-apocynin (C11), offering a more economical and higher-yield alternative to earlier multi-step methods.[4]
Experimental Protocol: Optimized Two-Step Synthesis
Step 1: Synthesis of (11-Hydroxyundecyl)triphenylphosphonium bromide
-
Combine triphenylphosphine and 11-bromo-undecan-1-ol in acetonitrile.
-
Reflux the mixture.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Upon completion, cool the reaction mixture and isolate the product, (11-hydroxyundecyl)triphenylphosphonium bromide. Purification can be achieved by recrystallization.
Step 2: Esterification to yield Mito-apocynin (C11)
-
Dissolve vanillic acid and (11-hydroxyundecyl)triphenylphosphonium bromide in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Stir the reaction at room temperature until completion.
-
Purify the final product, Mito-apocynin (C11), using column chromatography on silica gel.[1]
References
- 1. Measurement of NADPH Oxidase Activity in Plants [en.bio-protocol.org]
- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mito-apocynin (C11) | Mitochondrial Metabolism | Ambeed.com [ambeed.com]
- 6. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mito-apocynin (C11): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mito-apocynin (C11), a mitochondria-targeted antioxidant and inhibitor of NADPH oxidase (NOX). This document details its core properties, mechanism of action, relevant experimental protocols, and key signaling pathways, presented in a format tailored for research and development applications.
Core Properties and Quantitative Data
Mito-apocynin (C11) is a synthetic derivative of apocynin, modified with a triphenylphosphonium (TPP) cation attached via an eleven-carbon alkyl chain. This modification facilitates its accumulation within the mitochondria, enhancing its efficacy as a targeted antioxidant.
| Property | Data |
| Molecular Weight | 663.62 g/mol |
| Chemical Formula | C37H44BrO4P |
| CAS Number | 1254044-38-6 |
| Parent Compound IC50 | Apocynin: 10 μM (for NADPH oxidase) |
| In Vivo Efficacy (Mice) | 3-10 mg/kg (oral administration) |
Mechanism of Action
Mito-apocynin exerts its therapeutic effects primarily through the inhibition of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). By targeting this enzyme, particularly the NOX2 and NOX4 isoforms, within the mitochondria, Mito-apocynin effectively reduces oxidative stress and subsequent cellular damage. This mechanism is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction and oxidative stress are key pathological features. The targeted delivery to mitochondria concentrates its action at a primary site of ROS production, potentially increasing its potency and reducing off-target effects compared to its parent compound, apocynin.
Signaling Pathways
Mito-apocynin has been shown to modulate key signaling pathways involved in neuroinflammation and cellular stress. By inhibiting NADPH oxidase, it prevents the activation of downstream inflammatory cascades. This includes the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as the downregulation of inducible nitric oxide synthase (iNOS) expression. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of Mito-apocynin's anti-inflammatory action.
Experimental Protocols
Synthesis of Mito-apocynin (C11)
Objective: To synthesize [11-(4-hydroxy-3-methoxybenzoyloxy)undecyl]triphenylphosphonium bromide.
Materials:
-
Apocynin
-
11-bromoundecanol
-
Triphenylphosphine
-
Acetonitrile
-
Dichloromethane
-
Thionyl chloride
-
Pyridine
-
Silica gel for column chromatography
Procedure:
-
Synthesis of (11-hydroxyundecyl)triphenylphosphonium bromide:
-
Dissolve 11-bromoundecanol and triphenylphosphine in acetonitrile.
-
Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with cold acetonitrile and dry under vacuum.
-
-
Synthesis of Acetylvanilloyl Chloride:
-
To a solution of acetylvanillic acid in dichloromethane, add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acetylvanilloyl chloride.
-
-
Esterification:
-
Dissolve (11-hydroxyundecyl)triphenylphosphonium bromide and pyridine in dichloromethane.
-
Add the crude acetylvanilloyl chloride dropwise to the solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification and Deprotection:
-
Purify the crude product by silica gel column chromatography.
-
Deacetylate the purified intermediate by hydrolysis to yield the final product, Mito-apocynin (C11).
-
Characterize the final product by NMR and mass spectrometry.
-
In Vivo Efficacy in a Parkinson's Disease Mouse Model
Objective: To assess the neuroprotective effects of Mito-apocynin (C11) in a mouse model of Parkinson's disease (e.g., MPTP or LRRK2 mutant models).
Animal Model:
-
Male C57BL/6 mice or a transgenic Parkinson's disease model (e.g., LRRK2 G2019S).
-
House animals under standard conditions with ad libitum access to food and water.
Experimental Groups:
-
Vehicle control
-
Disease model + Vehicle
-
Disease model + Mito-apocynin (3 mg/kg)
-
Disease model + Mito-apocynin (10 mg/kg)
Procedure:
-
Drug Preparation: Dissolve Mito-apocynin in a suitable vehicle (e.g., 10% ethanol in saline).
-
Administration: Administer Mito-apocynin or vehicle via oral gavage three times a week for the duration of the study.
-
Induction of Parkinson's-like Pathology (if applicable, e.g., MPTP model): Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) according to established protocols to induce dopaminergic neurodegeneration.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and function at regular intervals.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.
-
Measure levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Analyze markers of neuroinflammation and oxidative stress (e.g., Iba1 for microglia activation, 4-HNE for lipid peroxidation) in brain tissue homogenates by Western blotting or ELISA.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Mito-apocynin in a preclinical model of neurodegeneration.
Caption: Preclinical evaluation workflow for Mito-apocynin.
This technical guide provides a foundational understanding of Mito-apocynin (C11) for research and development purposes. For more detailed information, researchers are encouraged to consult the primary scientific literature.
A Technical Guide to the Initial Biological Screening of TPP-Conjugated Apocynin
Executive Summary: The strategic conjugation of apocynin, a well-documented NADPH oxidase inhibitor, with the lipophilic triphenylphosphonium (TPP) cation represents a promising approach for targeting mitochondrial oxidative stress. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for the initial biological screening of TPP-conjugated apocynin, often referred to as Mito-apocynin. It details the fundamental mechanism of mitochondrial targeting, provides comprehensive protocols for key in vitro assays, presents a framework for data interpretation, and visualizes critical pathways and workflows. The primary goal is to establish a compound's efficacy in reducing mitochondrial reactive oxygen species (ROS), preserving mitochondrial function, and exhibiting a favorable safety profile at the cellular level.
Introduction to TPP-Conjugated Apocynin
Mitochondrial oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndrome.[1] Apocynin functions by inhibiting NADPH oxidase (NOX), a major source of cellular ROS. However, its therapeutic efficacy can be limited by suboptimal bioavailability and non-specific distribution.
To overcome these limitations, apocynin is conjugated to a TPP cation. The TPP moiety is a lipophilic cation that accumulates within the mitochondria, driven by the significant negative mitochondrial membrane potential.[2][3][4][5] This conjugation, often via a carbon linker chain, facilitates the selective delivery of apocynin directly to the primary site of oxidative damage, enhancing its potency and minimizing off-target effects.[1][6]
Principle of Mitochondrial Targeting
The fundamental principle behind TPP-conjugated compounds is their ability to exploit the electrochemical gradient of the mitochondrial membrane. The plasma membrane potential drives initial cellular uptake, after which the much larger mitochondrial membrane potential (-150 to -180 mV) promotes significant accumulation within the mitochondrial matrix.[3] This targeting mechanism can increase the concentration of the conjugated molecule by 100- to 1000-fold inside the mitochondria compared to the cytoplasm.[3]
Caption: Mitochondrial targeting of TPP-apocynin.
Key Experimental Protocols
A systematic biological screening workflow is essential to characterize the efficacy and safety of a novel TPP-conjugated compound.
Caption: General workflow for initial biological screening.
Assessment of Mitochondrial Superoxide (mtROS)
Objective: To quantify the ability of TPP-apocynin to reduce superoxide levels specifically within the mitochondria.
Methodology: MitoSOX Red Staining [1][7][8]
-
Cell Seeding: Plate cells (e.g., neuronal cells, cardiomyocytes) in a 96-well plate or on glass coverslips and culture until they reach desired confluency.
-
Induction of Stress: If applicable, induce mitochondrial oxidative stress using an appropriate agent (e.g., 100 µM Kainic Acid (KA) or Norepinephrine).
-
Treatment: Pre-treat cells with varying concentrations of TPP-apocynin (e.g., 0.5 µM, 1 µM, 5 µM) for a specified duration (e.g., 4 hours). Include vehicle control, stress-only control, and untargeted apocynin as comparators.
-
Staining: Remove the treatment media and wash cells with warm Hanks' Balanced Salt Solution (HBSS).
-
Probe Incubation: Add MitoSOX Red reagent (typically 5 µM) diluted in HBSS to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS.
-
Quantification: Measure fluorescence using a fluorescence microscope or a plate reader with an excitation/emission of ~510/580 nm.
Evaluation of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine if TPP-apocynin can prevent or restore the collapse of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.
Methodology: JC-1 Staining [1]
-
Cell Preparation: Seed and treat cells as described in the mtROS protocol (Section 3.1).
-
Staining: After treatment, remove the media and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash cells twice with a JC-1 staining buffer or PBS.
-
Imaging and Quantification: Immediately analyze the cells using a fluorescence microscope or flow cytometer.
-
Healthy Mitochondria (High ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (~590 nm).
-
Unhealthy Mitochondria (Low ΔΨm): JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm).
-
-
Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.
Assessment of Cellular Viability
Objective: To evaluate the cytotoxic effects of TPP-apocynin and its ability to protect cells from stress-induced death.
Methodology: CCK-8 Assay [1]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of TPP-apocynin concentrations (with and without a stressor) for 24-48 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Measurement of Lipid Peroxidation
Objective: To assess the extent of oxidative damage to lipids and the protective effect of TPP-apocynin.
Methodology: Thiobarbituric Acid Reactive Substances (TBARS) Assay [1][9]
-
Sample Preparation: Following treatment, lyse cells or homogenize tissues in an appropriate buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of the lysate for normalization.
-
Reaction: Mix a sample aliquot with MDA detection working fluid containing thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95-100°C for 15-60 minutes to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the MDA concentration based on a standard curve and normalize to the protein content.
Data Presentation and Interpretation
Quantitative data from screening assays should be organized into clear tables to facilitate comparison between treatment groups.
Table 1: Cellular Effects of TPP-Apocynin (1 µM) on Stressed Neuronal Cells
| Assay | Control | Stress-Induced | Stress + Apocynin (10 µM) | Stress + TPP-Apocynin (1 µM) |
| MitoSOX Fluorescence (RFU) | 100 ± 8 | 350 ± 25 | 210 ± 18 | 145 ± 12 |
| JC-1 Red/Green Ratio | 5.2 ± 0.4 | 1.3 ± 0.2 | 2.8 ± 0.3 | 4.5 ± 0.4 |
| Cell Viability (%) | 100 ± 5 | 45 ± 6 | 65 ± 5 | 88 ± 7 |
| MDA Levels (µmol/mg protein) | 0.5 ± 0.04 | 2.1 ± 0.15 | 1.2 ± 0.11 | 0.7 ± 0.06 |
Data are representative and expressed as mean ± SEM.
Interpretation:
-
MitoSOX Fluorescence: A successful TPP-apocynin candidate will significantly reduce the elevated fluorescence seen in the stress-induced group, ideally performing better than its untargeted counterpart at a lower concentration.
-
JC-1 Ratio: Effective compounds will prevent the drop in the red/green fluorescence ratio, indicating preservation of the mitochondrial membrane potential.
-
Cell Viability: A key outcome is the significant rescue of cell viability compared to the stress-only group.
-
MDA Levels: A reduction in MDA levels confirms that the compound mitigates lipid peroxidation, a downstream consequence of oxidative stress.
Signaling Pathway Modulation
The primary mechanism of TPP-apocynin is the inhibition of NOX within the mitochondria. This action initiates a cascade of beneficial downstream effects. By reducing the primary source of superoxide, TPP-apocynin prevents the collapse of the mitochondrial membrane potential, inhibits the release of pro-apoptotic factors like cytochrome c, and suppresses the activation of inflammatory pathways such as NF-κB.[10][11]
Caption: Signaling pathway affected by TPP-apocynin.
Conclusion
The initial biological screening of TPP-conjugated apocynin is a critical step in validating its potential as a mitochondria-targeted therapeutic. The assays detailed in this guide provide a robust framework for assessing the compound's ability to engage its target, mitigate oxidative stress at its source, preserve mitochondrial integrity, and promote cell survival. Positive outcomes from this screening phase, characterized by high potency at low concentrations and minimal off-target cytotoxicity, provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies.
References
- 1. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new triphenylphosphonium-conjugated amphipathic cationic peptide with improved cell-penetrating and ROS-targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Mito-apocynin (C11): A Technical Guide for Researchers
An In-depth Examination of a Mitochondria-Targeted Antioxidant for Neurodegenerative Disease Drug Development
Introduction
Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of a wide range of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1][2] The convergence of these pathological pathways has led to the development of therapeutic strategies aimed at protecting the nervous system by targeting mitochondria. Mito-apocynin (C11), a novel, orally active compound, has emerged as a promising neuroprotective agent.[3][4] This technical guide provides a comprehensive overview of the neuroprotective properties of Mito-apocynin, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways.
Mito-apocynin is a derivative of apocynin, a known NADPH oxidase inhibitor, conjugated to a triphenylphosphonium (TPP⁺) cation.[3][5] This TPP⁺ moiety facilitates the compound's accumulation within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production, thereby enhancing its therapeutic efficacy at lower concentrations.[6][7] This targeted approach allows Mito-apocynin to directly address mitochondrial oxidative stress and its downstream consequences.
Mechanism of Action: A Dual Approach to Neuroprotection
Mito-apocynin exerts its neuroprotective effects through a dual mechanism of action: the inhibition of NADPH oxidase (NOX) and the direct scavenging of mitochondrial ROS.[2][8] This multifaceted approach addresses both a primary source of pathological ROS production and the subsequent oxidative damage within the mitochondria.
NADPH Oxidase Inhibition
NADPH oxidases are a family of enzymes that generate superoxide radicals. In the central nervous system, NOX enzymes, particularly NOX2 and NOX4, are implicated in neuroinflammatory processes and neuronal damage.[5][6] Mito-apocynin has been shown to inhibit the activation of NOX2 in microglia, the resident immune cells of the brain.[5][8] By suppressing microglial NOX2 activity, Mito-apocynin reduces the production of inflammatory mediators and mitigates neuroinflammation, a key contributor to neurodegeneration.[1][8]
Mitochondrial ROS Scavenging
The accumulation of Mito-apocynin within the mitochondria allows it to directly neutralize ROS produced during oxidative phosphorylation. This direct antioxidant activity helps to preserve mitochondrial function, maintain the mitochondrial membrane potential, and prevent the opening of the mitochondrial permeability transition pore, a critical event in the apoptotic cascade.[6]
Key Signaling Pathways
The neuroprotective effects of Mito-apocynin are mediated through its influence on several critical signaling pathways involved in oxidative stress, inflammation, and cell survival.
Figure 1: Simplified signaling pathway of Mito-apocynin's neuroprotective action.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of Mito-apocynin in different models of neurodegeneration.
Table 1: In Vivo Efficacy of Mito-apocynin
| Model | Species | Dose | Route | Key Findings | Reference |
| MitoPark Transgenic Mice (PD) | Mouse | 10 mg/kg (3x/week) | Oral | Improved locomotor activity and coordination; attenuated nigrostriatal degeneration.[2][4][8] | [8],[4],[2] |
| LRRK2(R1441G) Transgenic Mice (PD) | Mouse | 3 mg/kg (3x/week) | Oral Gavage | Improved coordinated motor function and olfactory function.[3] | [3] |
| MPTP Model (PD) | Mouse | 3 mg/kg/day | Oral | Restored behavioral performance; attenuated loss of dopaminergic neurons.[1][5] | [1],[5] |
| Kainic Acid (KA)-Induced Excitotoxicity | Mouse | 75 µg/kg | - | Reduced neuronal death and improved neurobehavioral deficits.[9][10] | [9],[10] |
| Diisopropylfluorophosphate (DFP) Toxicity | Rat | 10 mg/kg | Oral | Decreased oxidative stress markers and proinflammatory cytokines in serum.[11] | [11] |
Table 2: In Vitro Efficacy of Mito-apocynin
| Cell Model | Toxin/Stress | Concentration | Key Findings | Reference |
| N27 Dopaminergic Neuronal Cells | - | 10-30 µM | Increased basal respiration rate, ATP-linked respiration, and respiratory capacity.[8] | [8] |
| Primary Mesencephalic Cultures | MPP⁺ | - | Attenuated loss of tyrosine hydroxylase (TH)-positive neurons and neurites; diminished glial cell activation.[1][5] | [1],[5] |
| Primary Neurons | Kainic Acid (KA) | 1 µM | Reversed KA-induced decrease in cell viability and cytotoxicity.[9][12] | [9],[12] |
| H9c2 Cardiac Myoblasts | Norepinephrine | 5-10 µM | Induced mitochondrial superoxide generation, suggesting potential off-target effects at higher concentrations.[13] | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective properties of Mito-apocynin.
Synthesis of Mito-apocynin
Mito-apocynin is synthesized by conjugating the apocynin moiety with a TPP⁺ cation.[3][5] A common method involves the reaction of acetylvanillic acid with thionyl chloride to form acetylvanillic acid chloride. This intermediate is then reacted with aminoethyltriphenylphosphonium bromide in the presence of pyridine. The resulting acetylated Mito-apocynin is purified, followed by the removal of the acetyl protective group.[5][10]
Assessment of Mitochondrial Function
Seahorse Extracellular Flux Analysis: This technology is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
-
Cell Plating: N27 dopaminergic neuronal cells are seeded in a Seahorse XF cell culture microplate.
-
Treatment: Cells are treated with Mito-apocynin (e.g., 10-30 µM) for a specified duration.
-
Assay: The Seahorse XF analyzer sequentially injects mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, and maximal respiratory capacity.[8]
Figure 2: Workflow for Seahorse Extracellular Flux Analysis.
Measurement of Oxidative Stress
MitoSOX Red Staining: This fluorescent probe specifically detects mitochondrial superoxide.
-
Cell Culture: Primary neurons or other relevant cell types are cultured on coverslips or in microplates.
-
Loading: Cells are incubated with MitoSOX Red mitochondrial superoxide indicator.
-
Treatment: Cells are exposed to a neurotoxin (e.g., Kainic Acid) with or without Mito-apocynin pre-treatment.
-
Imaging: The fluorescence intensity is measured using a fluorescence microscope or plate reader. An increase in red fluorescence indicates elevated mitochondrial superoxide levels.[9][12]
Immunohistochemistry for Oxidative Damage Markers: This technique is used to detect markers of oxidative damage, such as 3-nitrotyrosine (3-NT) and 4-hydroxynonenal (4-HNE), in tissue sections or cell cultures.
-
Tissue/Cell Preparation: Brain tissue is sectioned, or cells are fixed on coverslips.
-
Antibody Staining: Samples are incubated with primary antibodies specific for 3-NT or 4-HNE, followed by fluorescently labeled secondary antibodies.
-
Imaging: The localization and intensity of the fluorescent signal are visualized using microscopy.[1][5]
Evaluation of Neuroprotection in Animal Models
Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is a marker for dopaminergic neurons, which are progressively lost in Parkinson's disease.
-
Tissue Processing: Brains from treated and control animals are collected, fixed, and sectioned.
-
Staining: Sections are stained with an anti-TH antibody.
-
Quantification: The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods. A higher number of TH-positive cells in the Mito-apocynin-treated group indicates neuroprotection.[5][8]
Nissl Staining: This method stains the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and survival.
-
Tissue Preparation: Brain sections are mounted on slides.
-
Staining: Sections are stained with a Nissl stain (e.g., cresyl violet).
-
Analysis: Neuronal loss and damage are assessed by examining cell morphology and density in specific brain regions.[9][10]
Figure 3: General workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
Mito-apocynin (C11) represents a promising therapeutic candidate for neurodegenerative diseases due to its targeted delivery to mitochondria and its dual mechanism of action. The preclinical data strongly support its neuroprotective and anti-inflammatory effects in models of Parkinson's disease and excitotoxicity.[1][7][8] However, it is important to note that some studies have indicated potential pro-oxidant effects at higher concentrations in certain cell types, highlighting the need for careful dose-response studies.[13]
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profile of Mito-apocynin in larger animal models.
-
Investigating its efficacy in other models of neurodegeneration, such as Alzheimer's disease and amyotrophic lateral sclerosis.
-
Conducting long-term safety and toxicology studies to support its potential translation to clinical trials.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Mito-apocynin. The presented data and methodologies offer a roadmap for further investigation into this promising neuroprotective agent.
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]
- 7. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Lipophilicity and Cell Permeability of Mito-apocynin (C11)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mito-apocynin (C11), a novel synthetic compound, represents a significant advancement in mitochondria-targeted therapeutics. By conjugating the NADPH oxidase inhibitor apocynin to a triphenylphosphonium (TPP+) cation via an eleven-carbon alkyl chain, Mito-apocynin (C11) is engineered for enhanced lipophilicity and selective accumulation within the mitochondria. This technical guide provides a comprehensive overview of the lipophilicity and cell permeability of Mito-apocynin (C11), crucial parameters for its efficacy as a potential therapeutic agent. This document details the underlying principles of its design, experimental methodologies for assessing its physicochemical properties, and the signaling pathways it modulates.
Introduction: The Rationale for Mitochondrial Targeting
Mitochondria are central to cellular metabolism and are a primary site of reactive oxygen species (ROS) production. Mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The development of mitochondria-targeted antioxidants is a promising therapeutic strategy to mitigate oxidative stress at its source.
Mito-apocynin (C11) is designed to capitalize on the unique electrochemical properties of mitochondria. The inner mitochondrial membrane maintains a significant negative membrane potential (-150 to -180 mV). The positively charged TPP+ cation of Mito-apocynin (C11) facilitates its accumulation within the mitochondrial matrix, driven by this membrane potential. The eleven-carbon linker enhances the compound's overall lipophilicity, enabling efficient passage across cellular and mitochondrial membranes.[1]
Lipophilicity and Cell Permeability of Mito-apocynin (C11)
The lipophilicity and cell permeability of a drug candidate are critical determinants of its oral bioavailability and ability to reach its target site. For Mito-apocynin (C11), these properties are intrinsically linked to its mitochondria-targeting design.
Lipophilicity: LogP and LogD
Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP measures the lipophilicity of the neutral (unionized) form of a compound.
-
LogD is the lipophilicity of a compound at a specific pH, considering both ionized and unionized forms. For ionizable compounds, LogD is a more physiologically relevant parameter.
Table 1: Quantitative Data on Lipophilicity and Cell Permeability of Mito-apocynin (C11) and Related Compounds
| Compound | Parameter | Value | Method | Reference |
| Mito-apocynin (C11) | LogP (Predicted) | Not Available | Computational | |
| LogD at pH 7.4 (Predicted) | Not Available | Computational | ||
| Caco-2 Permeability (Papp) | Not Available | In vitro | ||
| PAMPA Permeability (Pe) | Not Available | In vitro | ||
| Apocynin | Caco-2 Permeability (Papp) | Low | In vitro | [6] |
| Various Apocynin Derivatives | BBB Permeability (Papp) | 4.95 - 10.34 (x 10⁻⁶ cm/s) | In vitro BBB model | [6] |
Note: Specific quantitative data for Mito-apocynin (C11) is not available in the reviewed literature. The high lipophilicity and cell permeability are inferred from its chemical structure and qualitative descriptions in research articles.
Cell Permeability: Caco-2 and PAMPA Assays
Cell permeability is a measure of a drug's ability to cross biological membranes. Two common in vitro models for assessing intestinal permeability are the Caco-2 and Parallel Artificial Membrane Permeability (PAMPA) assays.
-
Caco-2 Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides information on both passive and active transport mechanisms.
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for predicting passive permeability.
The highly lipophilic nature of Mito-apocynin (C11), conferred by the TPP+ cation and the C11 alkyl chain, strongly suggests high passive permeability across cell membranes.[1][7] This is a key design feature that enables it to reach the mitochondria within target cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. The following sections outline the standard protocols for the Caco-2 and PAMPA assays.
Caco-2 Permeability Assay Protocol
This protocol provides a general framework for assessing the permeability of a test compound across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
- Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
- The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- The test compound is added to the apical (donor) side of the monolayer to measure apical-to-basolateral (A-B) permeability.
- To assess active efflux, the compound is added to the basolateral (donor) side for basolateral-to-apical (B-A) permeability measurement.
- Samples are collected from the receiver compartment at specified time points.
3. Sample Analysis:
- The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
- The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the steady-state flux of the compound across the monolayer.
- A is the surface area of the filter membrane.
- C0 is the initial concentration of the compound in the donor chamber.
5. Efflux Ratio:
- The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol describes a method for evaluating the passive permeability of a compound.
1. Preparation of the PAMPA Plate:
- A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.
2. Assay Procedure:
- The acceptor wells of a 96-well plate are filled with buffer.
- The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.
- The test compound, dissolved in buffer, is added to the donor wells.
- The "sandwich" plate is incubated for a defined period (e.g., 4-16 hours) at room temperature.
3. Sample Analysis:
- After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
4. Calculation of Effective Permeability Coefficient (Pe):
- The effective permeability is calculated based on the change in concentration in the donor and acceptor wells over time.
Signaling Pathways and Experimental Workflows
The therapeutic effect of Mito-apocynin (C11) is primarily attributed to its ability to inhibit NADPH oxidase within the mitochondria, thereby reducing the production of reactive oxygen species.
Mito-apocynin Signaling Pathway
The following diagram illustrates the targeted action of Mito-apocynin (C11) in mitigating mitochondrial oxidative stress.
Caption: Targeted inhibition of mitochondrial NADPH oxidase by Mito-apocynin (C11).
Experimental Workflow for Permeability Assessment
The logical flow for assessing the permeability of a compound like Mito-apocynin (C11) is depicted in the following diagram.
Caption: Workflow for in vitro assessment of cell permeability.
Conclusion
Mito-apocynin (C11) is a rationally designed molecule with high lipophilicity and cell permeability, attributes essential for its function as a mitochondria-targeted therapeutic. The conjugation of apocynin to a TPP+ cation via a C11 alkyl linker facilitates its passage across biological membranes and accumulation within the mitochondria. While specific quantitative permeability data remains to be published, its structural characteristics and the qualitative evidence from numerous studies strongly support its excellent membrane permeation. The standardized in vitro assays described herein, Caco-2 and PAMPA, provide a robust framework for the quantitative assessment of these critical drug-like properties. Further studies to determine the precise LogP, LogD, and permeability coefficients of Mito-apocynin (C11) will be invaluable for its continued development as a promising therapeutic agent for diseases associated with mitochondrial oxidative stress.
References
- 1. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 3. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 6. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mito-Apocynin (C11) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-apocynin (C11), a derivative of apocynin, is a promising experimental compound designed to specifically target and accumulate within mitochondria. Structurally, it consists of apocynin conjugated to a triphenylphosphonium (TPP⁺) cation via an eleven-carbon alkyl chain.[1][2] This cationic TPP⁺ moiety facilitates its uptake across the mitochondrial membrane. The primary mechanism of action of Mito-apocynin is the inhibition of NADPH oxidase (NOX) enzymes, particularly within the mitochondria, thereby reducing the production of reactive oxygen species (ROS) at their source.[1][2][3] This targeted antioxidant activity makes Mito-apocynin a valuable tool for investigating the role of mitochondrial oxidative stress in various cellular processes and disease models, including neurodegenerative diseases and excitotoxicity.[1][3][4]
Data Summary
The following tables summarize quantitative data from various studies on the experimental use of Mito-apocynin in cell culture.
Table 1: Effective Concentrations and Incubation Times
| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effects | Reference |
| Primary Cortical Neurons | 0.25 - 2 | 4 hours (pre-treatment) | Inhibition of kainic acid-induced cytotoxicity, reversal of decreased cell viability. | [4] |
| Primary Mesencephalic Cultures | 10 | 24 hours | Attenuation of MPP+-induced loss of dopaminergic neurons and neurites. | [3] |
| Human Astrocytes (U373) | 10 | 1 hour (pre-treatment) | Reduction of TWEAK-induced mitochondrial superoxide levels and nitric oxide production. | [5] |
| Rat Mesencephalic Dopaminergic Neuronal Cells (N27) | 10 - 30 | 3 - 12 hours | Increased cellular ATP levels in mitochondrially stressed cells, decreased oxidant production. | [6] |
| H9c2 Cardiac Myoblasts | 5 - 10 | 15 minutes | Induction of mitochondrial superoxide. | [7][8] |
Table 2: Effects on Cellular Parameters
| Parameter | Assay | Cell Type | Treatment Conditions | Result | Reference |
| Cell Viability | CCK8 | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Reversal of kainic acid-induced decrease in cell viability. | [4] |
| Mitochondrial Superoxide | MitoSOX Red | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Reduction of kainic acid-induced mitochondrial superoxide. | [4] |
| Mitochondrial Membrane Potential | JC-1 | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Amelioration of kainic acid-induced decrease in mitochondrial membrane potential. | [4] |
| ATP Levels | ATP Detection Kit | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Improvement of kainic acid-induced reduction in ATP levels. | [4] |
| Glial Cell Activation | Immunocytochemistry | Primary Mesencephalic Cultures | 10 µM Mito-apocynin with 10 µM MPP+ for 24h. | Diminished MPP+-induced increases in glial cell activation. | [3] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Immunocytochemistry | Primary Mesencephalic Cultures | 10 µM Mito-apocynin with 10 µM MPP+ for 24h. | Diminished MPP+-induced increases in iNOS expression. | [3] |
Experimental Protocols
General Guidelines for Mito-Apocynin Preparation and Application
-
Reconstitution: Mito-apocynin is typically supplied as a solid. Reconstitute it in a suitable solvent, such as DMSO, to create a stock solution. The final DMSO concentration in the cell culture medium should generally not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Working Concentration: The optimal working concentration of Mito-apocynin can vary depending on the cell type and experimental conditions. Based on published data, a concentration range of 0.5 µM to 10 µM is a good starting point for most applications.[1][4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Pre-treatment: In many experimental setups, cells are pre-treated with Mito-apocynin for a period of 1 to 4 hours before the addition of a stressor or toxin.[4][5] This allows for sufficient uptake and localization of the compound to the mitochondria.
Protocol: Assessment of Cell Viability using CCK8 Assay
This protocol is adapted from a study investigating the protective effects of Mito-apocynin against kainic acid-induced excitotoxicity in primary neurons.[4]
Materials:
-
Primary cortical neurons or other cell type of interest
-
24-well plates
-
Mito-apocynin
-
Kainic acid (or other desired stressor)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Seed primary neurons in a 24-well plate at the desired density and culture them under appropriate conditions.
-
Pre-treat the cells with varying concentrations of Mito-apocynin (e.g., 0.25, 0.5, 1, and 2 µM) for 4 hours.[4] Include a vehicle control (medium with the same concentration of DMSO as the Mito-apocynin treated wells).
-
After the pre-treatment period, add the stressor (e.g., 100 µM kainic acid) to the wells and incubate for 8 hours.[4]
-
Following the incubation with the stressor, add 10 µL of CCK8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol: Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol is based on a method used to assess the effect of Mito-apocynin on mitochondrial ROS production.[4]
Materials:
-
Primary cortical neurons or other cell type of interest
-
24-well plates
-
Mito-apocynin
-
Kainic acid (or other desired stressor)
-
MitoSOX Red mitochondrial superoxide indicator
-
Hoechst 33342 (for nuclear staining, optional)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
Seed primary neurons in 24-well plates.
-
Pre-treat the cells with Mito-apocynin (e.g., 1 µM) for 4 hours.
-
Induce oxidative stress by treating the cells with a stressor (e.g., 100 µM kainic acid) for 8 hours.[4]
-
Aspirate the culture medium and wash the cells twice with warm HBSS.
-
Prepare a working solution of MitoSOX Red (e.g., 5 µM in HBSS) and add 0.3 ml to each well.
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.[4][5]
-
Wash the cells three times with warm HBSS.
-
(Optional) Stain the nuclei by incubating with Hoechst 33342 solution for 10 minutes. Wash twice with HBSS.
-
Observe the cells under a fluorescence microscope using the appropriate filter set for red fluorescence (MitoSOX Red).
-
Quantify the fluorescence intensity using image analysis software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Mito-apocynin and a typical experimental workflow.
Caption: Mechanism of action of Mito-apocynin.
Caption: General experimental workflow for Mito-apocynin studies.
References
- 1. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 2. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Mito-apocynin (C11) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mito-apocynin (C11), a novel mitochondrially-targeted derivative of apocynin, has demonstrated significant neuroprotective effects in various preclinical mouse models of neurodegenerative diseases. By selectively accumulating in mitochondria, Mito-apocynin effectively mitigates oxidative stress and neuroinflammation, key pathological features of diseases such as Parkinson's and excitotoxicity-induced neuronal damage. These application notes provide a comprehensive overview of the in vivo dosing strategies, experimental protocols, and mechanisms of action of Mito-apocynin in mice.
Data Presentation: In Vivo Dosing Regimens
The following table summarizes the quantitative data on Mito-apocynin (C11) dosing from various studies in mouse models. This allows for easy comparison of administration routes, dosages, frequencies, and durations across different experimental paradigms.
| Mouse Model | Disease/Condition | Administration Route | Dosage | Dosing Frequency | Treatment Duration | Key Findings |
| LRRK2R1441G Transgenic | Parkinson's Disease | Oral Gavage | 3 mg/kg | 3 times per week | From 3 to 15 months of age | Improved coordinated motor function and olfactory function.[1] |
| MitoPark Transgenic | Parkinson's Disease | Oral Gavage | 10 mg/kg | 3 times per week | From 13 to 24 weeks of age | Improved locomotor activity and coordination; attenuated nigrostriatal degeneration.[2][3][4][5] |
| MPTP-induced | Parkinson's Disease | Oral Gavage | 3 mg/kg/day | Daily | 7 days | Restored behavioral performance; attenuated dopaminergic neuronal loss and neuroinflammation.[6][7][8] |
| Kainic Acid (KA)-induced | Excitotoxicity | Intragastric (i.g.) | 1.5, 3, and 6 mg/kg | Daily | 14 days | Reduced neuronal death and lesion volume in a dose-dependent manner.[9] |
| Kainic Acid (KA)-induced | Excitotoxicity | Intragastric (i.g.) | 18.75, 37.5, and 75 µg/kg | Daily | 14 days | Ameliorated neuronal wrinkling and loss of Nissl bodies in a dose-dependent manner.[10][11] |
Experimental Protocols
This section provides detailed methodologies for a typical in vivo study using Mito-apocynin in a mouse model of neurodegeneration.
Protocol 1: Oral Gavage Administration of Mito-apocynin in a Parkinson's Disease Mouse Model
1. Materials:
- Mito-apocynin (C11) powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or sterile water
- Animal feeding needles (gavage needles), appropriate size for mice
- Syringes (1 mL)
- Mouse model of Parkinson's Disease (e.g., MPTP-treated, LRRK2R1441G, or MitoPark mice)
- Age-matched wild-type control mice
2. Preparation of Dosing Solution:
- Stock Solution: Prepare a stock solution of Mito-apocynin by dissolving it in DMSO. For example, a 240 mg/mL stock can be prepared.
- Working Solution: On each dosing day, dilute the stock solution to the final desired concentration. For a 3 mg/kg dose in a 25g mouse, the required dose is 0.075 mg. If administering a volume of 100 µL, the concentration of the working solution should be 0.75 mg/mL. A common vehicle is 10% ethanol in PBS[5] or a 1:100 dilution of the DMSO stock in saline solution[12]. Ensure the final concentration of DMSO is low to avoid toxicity.
- Vortex the solution thoroughly to ensure it is well-mixed.
3. Animal Handling and Administration:
- Handle mice gently to minimize stress.
- Accurately weigh each mouse before administration to calculate the precise volume of the dosing solution.
- Draw the calculated volume of the Mito-apocynin working solution into a 1 mL syringe fitted with a gavage needle.
- Gently restrain the mouse and insert the gavage needle orally into the esophagus.
- Administer the solution slowly and carefully to prevent aspiration.
- Administer a vehicle-only solution to the control group of mice.
4. Experimental Timeline and Assessment:
- The treatment duration can range from several days to several months, depending on the specific mouse model and experimental goals.[1][6][7][8]
- Behavioral Testing: Perform behavioral tests such as the rotarod test for motor coordination and the open-field test for locomotor activity at specified intervals during and after the treatment period.[2][5]
- Bioavailability Analysis: To confirm brain bioavailability, mice can be sacrificed at various time points (e.g., 1, 2, 4, 24 hours) after a single dose. Brain regions of interest (e.g., substantia nigra, striatum) are dissected, and Mito-apocynin levels are quantified using High-Performance Liquid Chromatography (HPLC).[6][7]
- Post-mortem Analysis: At the end of the study, sacrifice the mice and collect brain tissue for histological and biochemical analyses.
- Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (e.g., Tyrosine Hydroxylase, TH), microglial activation (e.g., Iba1), and oxidative stress (e.g., 4-HNE, nitrotyrosine).[6][8]
- Western Blotting: Analyze protein expression levels of key signaling molecules such as iNOS, gp91phox (a subunit of NADPH oxidase), and markers of mitochondrial health in brain homogenates.[4][6]
- qRT-PCR: Measure the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue.[6][7]
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Mito-apocynin's Neuroprotective Effects
Caption: Mechanism of Mito-apocynin neuroprotection.
Experimental Workflow for In Vivo Mito-apocynin Studies
Caption: General workflow for in vivo Mito-apocynin studies.
Mechanism of Action
Mito-apocynin is a conjugate of the antioxidant apocynin and a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within mitochondria. Its primary mechanism of action involves the inhibition of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS).[4][6] By targeting mitochondrial NOX, Mito-apocynin reduces mitochondrial dysfunction and oxidative stress.[2][3]
Studies have shown that Mito-apocynin treatment leads to:
-
Reduced Oxidative Stress: Decreased levels of oxidative stress markers such as inducible nitric oxide synthase (iNOS), 4-hydroxynonenal (4-HNE), and nitrotyrosine.[6][8] In some models, it also reverses the increase in NOX4 levels in mitochondria.[9][10]
-
Anti-inflammatory Effects: Suppression of microglial activation and the production of pro-inflammatory cytokines, including TNF-α and IL-1β.[6][7]
-
Improved Mitochondrial Function: Preservation of mitochondrial quality control by enhancing the expression of PGC-1α, PINK1, and Parkin proteins.[10]
Collectively, these actions protect neurons from degeneration, improve motor function, and attenuate the progression of neurodegenerative pathologies in mouse models.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 10. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apocynin Prevents Anxiety-Like Behavior and Histone Deacetylases Overexpression Induced by Sub-Chronic Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Oral Gavage Administration of Mito-apocynin (C11): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-apocynin (C11) is a novel, orally active compound designed for targeted delivery to the mitochondria.[1][2] It consists of the antioxidant apocynin conjugated to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria.[2][3] This targeted approach enhances its efficacy as a neuroprotective agent by directly combating mitochondrial dysfunction and oxidative stress, key pathological features in a range of neurodegenerative diseases.[4][5] Mito-apocynin functions primarily as an inhibitor of NADPH oxidase (NOX), thereby reducing the production of reactive oxygen species (ROS) and subsequent cellular damage.[3][4] Preclinical studies have demonstrated its therapeutic potential in models of Parkinson's disease and excitotoxicity.[3][6]
Data Presentation
In Vivo Efficacy of Oral Mito-apocynin (C11)
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| LRRK2R1441G Mice | Parkinson's Disease | 3 mg/kg; oral gavage; 3x/week from 3 to 15 months of age | Markedly improved coordinated motor function and olfactory function. | [1][7] |
| MPTP-treated Mice | Parkinson's Disease | 3 mg/kg/day; oral gavage | Significantly mitigated dopaminergic neuronal cell death and terminal loss. Attenuated MPTP-induced oxidative markers and glial cell activation. | [3][8] |
| MitoPark Transgenic Mice | Parkinson's Disease | 10 mg/kg; oral gavage; 3x/week | Significantly improved locomotor activity and coordination. Partially attenuated nigrostriatal degeneration. | [4][5][9] |
| Kainic Acid (KA)-injected Mice | Excitotoxicity | 6 mg/kg; oral gavage; pre-treatment 1 day prior to KA injection | Inhibited KA-induced increases in mitochondrial NOX4 expression and activity. | [2][10] |
| Kainic Acid (KA)-injected Mice | Excitotoxicity | 18.75, 37.5, and 75 µg/kg; oral gavage; daily for 14 days | Dose-dependently reduced neuronal death. The 75 µg/kg dose showed the most pronounced protective effect. | [6][11][12] |
| DFP-exposed Rats | Organophosphate Neurotoxicity | 30 mg/kg; oral gavage; daily | Limited efficacy in the brain, though it reduced oxidative stress and proinflammatory cytokines in the periphery. | [13] |
Pharmacokinetic Data of Oral Mito-apocynin (C11)
| Animal Model | Dosage | Brain Region | Time Point | Concentration (ng/mg tissue) | Reference |
| C57BL/6 Mice | 3 mg/kg | Striatum | 1 h | 72 | [8] |
| 2 h | 65 | [8] | |||
| 4 h | 43 | [8] | |||
| 24 h | 19 | [8] | |||
| Substantia Nigra | 1 h | 84 | [8] | ||
| 2 h | 48 | [8] | |||
| 4 h | 47 | [8] | |||
| 24 h | 32 | [8] | |||
| MitoPark Transgenic Mice | 10 mg/kg | Striatum and Substantia Nigra | 30 min, 3, 6, 12, 24, and 48 h | Detected in target brain tissues. | [9] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of Mito-apocynin (C11)
1. Materials:
-
Mito-apocynin (C11) powder
-
Vehicle (e.g., 10% ethanol in saline or sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for the animal model
-
Syringes (1 ml or appropriate volume)
-
Animal scale
2. Preparation of Dosing Solution:
-
Calculate the required amount of Mito-apocynin (C11) based on the desired dose (e.g., 3 mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of Mito-apocynin (C11) powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to the tube to achieve the desired final concentration. For example, to administer a volume of 10 ml/kg, a 3 mg/kg dose would require a 0.3 mg/ml solution.
-
Vortex the solution thoroughly to ensure complete dissolution of the compound.
3. Oral Gavage Procedure:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Attach the gavage needle to the syringe and draw up the calculated volume of the Mito-apocynin (C11) solution.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly dispense the solution from the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Protocol 2: Evaluation of Neuroprotection in the MPTP Mouse Model
1. Animal Model:
-
Male C57BL/6 mice
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% ethanol in saline)
-
Group 2: MPTP only
-
Group 3: Mito-apocynin (C11) + MPTP
3. Dosing and Administration:
-
Administer Mito-apocynin (C11) (3 mg/kg/day) or vehicle by oral gavage for a pre-determined period (e.g., starting 1 day before MPTP treatment and continuing for the duration of the study).[3]
-
Induce neurodegeneration by intraperitoneal injection of MPTP (e.g., 25 mg/kg/day for 3 days).[3]
4. Endpoint Analysis:
-
Immunohistochemistry: 24 hours after the last MPTP dose, sacrifice the animals and perfuse with paraformaldehyde.[3] Collect brain tissue and process for tyrosine hydroxylase (TH) immunostaining to assess the survival of dopaminergic neurons in the substantia nigra and striatum.[3]
-
HPLC Analysis: Dissect brain regions (striatum and substantia nigra) to measure the levels of dopamine and its metabolites (DOPAC and HVA) by high-performance liquid chromatography (HPLC).[8]
-
Western Blotting: Analyze protein expression of markers for oxidative stress (e.g., gp91phox), neuroinflammation (e.g., iNOS, TNF-α, IL-1β, IL-6), and glial activation (e.g., IBA1, GFAP) in brain tissue homogenates.[3]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity... - CiteAb [citeab.com]
- 13. mdpi.com [mdpi.com]
Preparing Mito-apocynin (C11) Stock Solution with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of Mito-apocynin (C11) stock solutions using Dimethyl Sulfoxide (DMSO). Mito-apocynin, a mitochondria-targeted derivative of apocynin, is a potent antioxidant and inhibitor of NADPH oxidase, making it a valuable tool in research focused on oxidative stress, neurodegenerative diseases, and inflammatory conditions.
Application Notes
Mito-apocynin (C11) is synthesized by conjugating an apocynin moiety to a triphenylphosphonium (TPP+) cation via an eleven-carbon alkyl chain.[1][2][3] This TPP+ group facilitates the compound's accumulation within the mitochondria, the primary site of reactive oxygen species (ROS) production. Its mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for generating superoxide radicals. By targeting this enzyme within the mitochondria, Mito-apocynin offers a localized and efficient approach to mitigating oxidative stress.[4][5]
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for creating high-concentration stock solutions of Mito-apocynin (C11) due to its excellent solubilizing properties for this compound.[1][6] However, it is crucial to use high-purity, anhydrous DMSO to avoid precipitation and degradation of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing Mito-apocynin (C11) stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 663.62 g/mol | [6] |
| Solubility in DMSO | 100 mg/mL | [1][6] |
| Molar Concentration at Max Solubility | 150.69 mM | [1][6] |
| Recommended Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [1][7] |
| Typical In Vitro Working Concentration | 0.5 µM - 30 µM | [2][3][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Mito-apocynin (C11) Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of Mito-apocynin (C11) in DMSO.
Materials:
-
Mito-apocynin (C11) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of Mito-apocynin (C11) powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Mito-apocynin (C11) powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 66.36 mg of Mito-apocynin (C11).
-
Dissolution:
-
Add the weighed Mito-apocynin (C11) powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mM solution with 66.36 mg of powder, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1] This will aid in the dissolution of the powder.
-
Aliquotting: Once the Mito-apocynin (C11) is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Protect the tubes from light.
Visualizations
Signaling Pathway of Mito-apocynin Action
The following diagram illustrates the proposed mechanism of action for Mito-apocynin in mitigating mitochondrial oxidative stress.
Caption: Mechanism of Mito-apocynin in reducing mitochondrial oxidative stress.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps in the preparation of a Mito-apocynin (C11) stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 3. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mito-apocynin (C11) for Neuroprotection in Primary Neurons
Introduction
Mito-apocynin (also referred to as Mito-Apo) is a novel, orally available derivative of apocynin specifically engineered to target mitochondria. By conjugating apocynin to the mitochondria-targeting triphenylphosphonium (TPP⁺) cation, Mito-apocynin accumulates within the mitochondrial matrix.[1][2] This targeted delivery enhances its efficacy as an inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS) within the mitochondria.[2][3] Mitochondrial dysfunction, oxidative stress, and subsequent neuroinflammation are critical mediators in the progressive degeneration of neurons in various neurodegenerative diseases.[1][4][5][6] Mito-apocynin has demonstrated significant neuroprotective effects in cellular and animal models of Parkinson's disease and excitotoxicity by mitigating these pathological processes.[1][5][6][7]
Mechanism of Action
Mito-apocynin exerts its neuroprotective effects primarily by inhibiting mitochondrial NADPH oxidase (NOX), particularly the NOX2 and NOX4 isoforms, which are implicated in neurodegeneration.[2][7][8][9] This inhibition reduces the production of superoxide and other ROS, thereby alleviating oxidative stress. The downstream effects include the preservation of mitochondrial function and energy metabolism, suppression of glial cell activation (microglia and astrocytes), and a reduction in the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[1][5][7] By intervening in these key pathological pathways, Mito-apocynin protects neurons from cell death and preserves neuronal integrity.[1][7]
Quantitative Data Summary
The effective concentration of Mito-apocynin for treating primary neurons varies depending on the specific neuronal cell type and the nature of the toxic insult. The following table summarizes concentrations and conditions from key studies.
| Model System | Neuronal Type | Toxic Insult | Mito-apocynin (C11) Concentration | Treatment Duration | Observed Protective Effects | Reference |
| Parkinson's Disease Model | Primary Mesencephalic Neurons | 10 µM MPP⁺ | 10 µM | 24 hours | Attenuated loss of TH-positive neurons and neurites; Diminished glial activation and iNOS expression. | [1][5][6] |
| Excitotoxicity Model | Primary Cortical Neurons | 100 µM Kainic Acid (KA) | 1 µM | 4-hour pre-treatment, then 8 hours with KA | Reversed KA-induced decrease in cell viability; Improved ATP levels and mitochondrial membrane potential. | [7][10] |
| Excitotoxicity Model (Dose-Response) | Primary Neurons | 100 µM Kainic Acid (KA) | 0.25, 0.5, 1, 2 µM | 4-hour pre-treatment, then 8 hours with KA | Dose-dependent inhibition of KA-induced cytotoxicity. | [10][11] |
| Excitotoxicity Model (Combination Therapy) | Primary Cortical Neurons | 100 µM Kainic Acid (KA) | 0.5 µM (with 5 µM NADPH) | 4-hour pre-treatment, then 8 hours with KA | Enhanced restoration of mitochondrial membrane potential compared to single treatment. | [2] |
Experimental Protocols
Protocol 1: Neuroprotection Against MPP⁺-Induced Toxicity in Primary Mesencephalic Cultures
This protocol is adapted from studies on Parkinson's disease models where MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is used to induce dopaminergic neuron death.[1]
1. Primary Mesencephalic Culture Preparation: a. Dissect the ventral mesencephalon from E14 mouse embryos (C57BL/6). b. Mechanically dissociate the tissue in a suitable buffer. c. Plate the dissociated cells onto poly-L-lysine-coated plates or coverslips. d. Culture the cells in Neurobasal medium supplemented with B-27, L-glutamine, penicillin, and streptomycin. e. Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for 6-7 days before treatment.
2. Mito-apocynin Treatment: a. Prepare a stock solution of Mito-apocynin in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in culture medium. b. On day 6 or 7, treat the primary mesencephalic neurons with 10 µM MPP⁺ in the presence or absence of 10 µM Mito-apocynin. c. Incubate the cultures for 24 hours.
3. Post-Treatment Analysis: a. Immunocytochemistry: Fix the cells with 4% paraformaldehyde (PFA). Perform immunostaining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons. Analyze cell morphology, count TH-positive neurons, and measure neurite length. b. Dopamine Uptake Assay: Assess the function of dopaminergic neurons by measuring the uptake of [³H]dopamine. c. Analysis of Inflammation: Measure levels of iNOS, nitrotyrosine (3-NT), and 4-hydroxynonenol (4-HNE) via immunostaining or Western blot to assess oxidative stress and inflammation.
Protocol 2: Neuroprotection Against Kainic Acid-Induced Excitotoxicity
This protocol is designed for an excitotoxicity model where Kainic Acid (KA) is used to induce neuronal death.[2][7][10]
1. Primary Cortical Neuron Culture Preparation: a. Isolate cortical neurons from E16-E18 mouse or rat embryos. b. Dissociate the cortical tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration. c. Plate the neurons on poly-D-lysine-coated plates. d. Culture the cells in Neurobasal medium with B-27 supplement, glutamine, and antibiotics for 6-8 days.
2. Mito-apocynin Pre-treatment and KA Exposure: a. Prepare a working solution of Mito-apocynin (e.g., 1 µM) in the culture medium. b. Pre-treat the primary cortical neurons with the Mito-apocynin solution for 4 hours. c. After pre-treatment, add Kainic Acid (KA) to the medium to a final concentration of 100 µM, while maintaining the presence of Mito-apocynin. d. Incubate the cells for an additional 8 hours.
3. Post-Treatment Analysis: a. Cell Viability Assays: Use assays such as CCK-8 or MTT to quantify neuronal viability. b. Mitochondrial Function Assays: i. Mitochondrial Membrane Potential (MMP): Use a JC-1 probe to measure changes in MMP. ii. ATP Levels: Quantify cellular ATP using a luminescence-based ATP detection kit. iii. Mitochondrial ROS: Use a MitoSOX Red probe to measure mitochondrial superoxide levels.[11] c. Western Blotting: Analyze the expression of proteins involved in mitochondrial quality control and oxidative stress, such as NOX4, PGC-1α, PINK1, and Parkin.[7]
Visualizations
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mito-apocynin (C11) in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Key pathological mechanisms implicated in PD include mitochondrial dysfunction, oxidative stress, and neuroinflammation. Mito-apocynin (also referred to as Mito-Apo), a novel synthetic compound, has emerged as a promising therapeutic agent. It is a derivative of apocynin that is specifically targeted to mitochondria, the primary site of oxidative stress in PD.[1][2] This design enhances its neuroprotective efficacy at significantly lower concentrations compared to its parent compound, apocynin.[3]
These application notes provide a comprehensive overview of the use of Mito-apocynin in preclinical Parkinson's disease models, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development.
Data Presentation
The following tables summarize the quantitative effects of Mito-apocynin in various Parkinson's disease models.
Table 1: Neuroprotective Effects of Mito-apocynin in a Cellular Model of Parkinson's Disease (MPP+ treated primary mesencephalic cultures)
| Parameter | Condition | Result | Reference |
| Tyrosine Hydroxylase (TH)+ Cell Count | MPP+ Treatment | ~75% reduction compared to control | [4] |
| MPP+ + 10 µM Mito-apocynin | Significant protection against MPP+-induced cell loss | [4] | |
| TH+ Neurite Length | MPP+ Treatment | ~85% loss compared to control | [4] |
| MPP+ + Mito-apocynin | Significant reversal of neurite loss | [4] |
Table 2: Efficacy of Mito-apocynin in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Behavioral Performance | MPTP-treated | Impaired motor function | [1][2] |
| MPTP + Mito-apocynin (3 mg/kg/day, oral) | Restoration of behavioral performance | [1][2][4] | |
| Dopaminergic Neurons (Substantia Nigra) | MPTP-treated | Significant loss of TH+ neurons | [5] |
| MPTP + Mito-apocynin (3 mg/kg/day, oral) | Significant mitigation of dopaminergic neuronal cell death | [5] | |
| Pro-inflammatory Molecules (mRNA expression in ventral midbrain) | MPTP-treated | Marked increase in iNOS, TNF-α, IL-1β, and IL-6 | [4] |
| MPTP + Mito-apocynin (3 mg/kg/day) | Strong inhibition of MPTP-induced expression of iNOS, TNF-α, and IL-1β | [4] | |
| gp91phox Protein Expression (Substantia Nigra) | MPTP-treated | Increased expression | [4] |
| MPTP + Mito-apocynin | Attenuated MPTP-induced expression | [3] |
Table 3: Efficacy of Mito-apocynin in the MitoPark Transgenic Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Locomotor Activity and Coordination | MitoPark mice | Progressive motor deficits | [6][7][8] |
| MitoPark mice + Mito-apocynin (10 mg/kg, thrice a week, oral) | Significant improvement in locomotor activity and coordination | [6][7][8] | |
| Nigrostriatal Degeneration | MitoPark mice | Severe degeneration | [6][7] |
| MitoPark mice + Mito-apocynin | Partial attenuation of degeneration | [6][7] | |
| Microglia Activation (IBA1 expression in Substantia Nigra) | MitoPark mice | Increased expression | [6] |
| MitoPark mice + Mito-apocynin | Significantly lower levels of IBA1 protein | [6] |
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Materials:
-
MPTP hydrochloride
-
Saline (sterile, 0.9% NaCl)
-
Mito-apocynin
-
Vehicle for Mito-apocynin (e.g., sterile water or as specified in the research article)
-
Mice (e.g., C57BL/6)
-
Animal handling and injection equipment
Procedure:
-
Animal Handling: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Mito-apocynin Administration: Administer Mito-apocynin or vehicle to the respective groups of mice via oral gavage. A typical dose is 3 mg/kg/day.[4]
-
MPTP Preparation: Prepare a fresh solution of MPTP in sterile saline immediately before use.
-
MPTP Injection: Inject mice with MPTP (e.g., four injections of 20 mg/kg, intraperitoneally, at 2-hour intervals).
-
Post-treatment Care: Monitor the animals closely for any adverse effects. Continue daily administration of Mito-apocynin or vehicle for the duration of the study.
-
Endpoint Analysis: Sacrifice the animals at a predetermined time point (e.g., 3 days for neuroinflammation studies, longer for neurodegeneration studies).[4] Collect brain tissue for subsequent analysis (e.g., immunohistochemistry, Western blotting, HPLC).
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol outlines the staining of dopaminergic neurons in brain sections.
Materials:
-
Formalin-fixed or paraformaldehyde-fixed brain sections
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-TH antibody
-
Secondary antibody: biotinylated anti-rabbit IgG
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Section Preparation: Mount brain sections onto microscope slides.
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to standard protocols.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash sections three times with PBS.
-
ABC Incubation: Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Washing: Wash sections three times with PBS.
-
Color Development: Develop the color reaction using the DAB substrate kit until the desired staining intensity is reached.
-
Dehydration and Mounting: Dehydrate the sections through a series of ethanol and xylene washes and mount with a coverslip using an appropriate mounting medium.
-
Imaging: Analyze the sections under a microscope to visualize and quantify TH-positive neurons.
Western Blotting for Protein Expression
This protocol details the detection and quantification of specific proteins in brain tissue homogenates.
Materials:
-
Brain tissue samples (e.g., substantia nigra)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-gp91phox, anti-IBA1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of action of Mito-apocynin in Parkinson's disease.
Caption: General experimental workflow for evaluating Mito-apocynin.
Caption: Logical relationship of Mito-apocynin's intervention in PD.
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel mitochondrially-targeted apocynin derivative prevents hyposmia and loss of motor function in the leucine-rich repeat kinase 2 (LRRK2R1441G) transgenic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Mito-apocynin (C11) in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-apocynin (C11), a derivative of apocynin targeted to the mitochondria, is a promising therapeutic agent for neurodegenerative diseases due to its ability to attenuate oxidative stress and neuroinflammation.[1][2] As a potent inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), understanding its distribution and concentration in the brain is crucial for preclinical and clinical development.[2] This document provides detailed application notes and protocols for the extraction and quantification of Mito-apocynin from brain tissue using High-Performance Liquid Chromatography (HPLC) with UV detection, and alternatively, with mass spectrometry (LC-MS/MS) for enhanced sensitivity.
Signaling Pathway of Mito-apocynin Action
Mito-apocynin exerts its neuroprotective effects by inhibiting the NADPH oxidase (NOX) enzyme complex, which is a major source of ROS in the brain, particularly in microglia.[2] The activation of NOX leads to a cascade of inflammatory events contributing to neuronal damage. Mito-apocynin, by accumulating in the mitochondria, can effectively scavenge mitochondrial ROS and inhibit the NOX complex, thereby reducing oxidative stress and subsequent neuroinflammation.
Experimental Workflow
The overall experimental workflow for the analysis of Mito-apocynin in brain tissue involves several key steps, from animal dosing and tissue collection to sample preparation and chromatographic analysis.
Quantitative Data Summary
The following tables summarize the concentration of Mito-apocynin in different brain regions of mice at various time points after a single oral gavage of 3 mg/kg.[1]
Table 1: Mito-apocynin Concentration in Striatum
| Time Point (hours) | Concentration (ng/mg tissue) |
| 1 | 72 |
| 2 | 65 |
| 4 | 43 |
| 24 | 19 |
Table 2: Mito-apocynin Concentration in Substantia Nigra
| Time Point (hours) | Concentration (ng/mg tissue) |
| 1 | 84 |
| 2 | 48 |
| 4 | 47 |
| 24 | 32 |
Experimental Protocols
Materials and Reagents
-
Mito-apocynin (C11) standard
-
Perchloric acid (0.2 M)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Disodium ethylenediaminetetraacetate (Na₂EDTA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Trifluoroacetic acid (TFA)
-
Internal Standard (optional, e.g., (2-hydroxy-3-phenoxy propyl) triphenylphosphonium bromide)
-
0.2 µm syringe filters
Equipment
-
Homogenizer (e.g., sonicator or tissue grinder)
-
Refrigerated centrifuge
-
HPLC system with UV detector (e.g., Agilent 1200 Series) or LC-MS/MS system
-
Analytical balance
-
Vortex mixer
Protocol 1: Brain Tissue Sample Preparation
-
Tissue Dissection and Storage: Following euthanasia, rapidly dissect the brain regions of interest (e.g., striatum, substantia nigra) on an ice-cold plate. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Preparation of Antioxidant Buffer: Prepare a fresh antioxidant extraction buffer containing 0.2 M perchloric acid, 0.1% Na₂S₂O₅, and 0.05% Na₂EDTA in HPLC-grade water.
-
Homogenization: Weigh the frozen brain tissue and add a sufficient volume of ice-cold antioxidant buffer (e.g., 10 volumes of buffer to the tissue weight). Homogenize the tissue thoroughly using a sonicator or a glass-Teflon homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection and Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-UV Analysis
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 1% acetic acid or 0.1% TFA).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection: 262 nm or 292 nm.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of Mito-apocynin in the antioxidant buffer or mobile phase, with concentrations ranging from 0.1 µg/mL to 30 µg/mL.
-
Analysis: Inject the prepared standards and brain tissue samples onto the HPLC system.
-
Quantification: Identify and integrate the peak corresponding to Mito-apocynin based on its retention time. Construct a standard curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Mito-apocynin in the brain tissue samples by interpolating their peak areas from the standard curve.
Protocol 3: LC-MS/MS Analysis (Alternative Method)
For higher sensitivity and selectivity, LC-MS/MS can be employed.
-
Chromatographic Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient elution with acetonitrile and water containing a modifier like formic acid is a suitable starting point.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Mito-apocynin Transition: m/z 583.2 → 407.2 (Note: This transition may require optimization for your specific instrument).
-
-
Internal Standard: An appropriate internal standard should be used for accurate quantification. (2-hydroxy-3-phenoxy propyl) triphenylphosphonium bromide has been used as an internal standard for a similar compound.
-
-
Quantification: Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Validation and Quality Control
For reliable and reproducible results, the analytical method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standards to ensure a linear relationship between concentration and response.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the extraction and quantification of Mito-apocynin in brain tissue. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reliable data for advancing the research and development of Mito-apocynin as a potential therapeutic for neurodegenerative disorders.
References
Assessing Mitochondrial Reactive Oxygen Species with Mito-apocynin (C11): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules and key mediators of cellular damage in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Accurate assessment and modulation of mitochondrial ROS are therefore crucial for both basic research and therapeutic development. Mito-apocynin (C11) is a novel investigational compound designed to specifically target and inhibit the production of ROS within the mitochondria. This document provides detailed application notes and protocols for the use of Mito-apocynin (C11) in assessing and modulating mitochondrial ROS.
Mito-apocynin (C11) is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX) enzymes.[1] It is synthesized by conjugating the apocynin moiety to a triphenylphosphonium (TPP⁺) cation via an eleven-carbon alkyl chain.[2][3] This lipophilic TPP⁺ cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential.[2][3] Once localized to the mitochondria, Mito-apocynin is thought to inhibit mitochondrial NOX enzymes, such as NOX4, thereby reducing the generation of superoxide and other ROS at their source.[2][3]
Mechanism of Action
Mito-apocynin (C11) exerts its effects through a targeted mechanism within the mitochondria. The following diagram illustrates the proposed signaling pathway and mechanism of action.
References
- 1. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 3. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse XF Analysis with Mito-apocynin (C11) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are respective indicators of mitochondrial respiration and glycolysis.[1] Mito-apocynin (C11) is a novel, orally active, mitochondria-targeted antioxidant that has shown promise in mitigating mitochondrial dysfunction.[2] It is synthesized by conjugating apocynin to a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the mitochondria.[3][4] This document provides detailed application notes and protocols for utilizing the Seahorse XF Analyzer to assess the bioenergetic effects of Mito-apocynin (C11) treatment on cultured cells.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standardized assay that measures key parameters of mitochondrial function. By using a series of mitochondrial inhibitors—oligomycin, FCCP, and a mixture of rotenone and antimycin A—the assay can determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[5] This application note adapts the standard Mito Stress Test protocol to include treatment with Mito-apocynin (C11) to elucidate its impact on mitochondrial bioenergetics.
Mechanism of Action of Mito-apocynin (C11)
Mito-apocynin (C11) is designed to selectively target and accumulate within the mitochondria due to its triphenylphosphonium (TPP+) cation moiety.[3][4] Once inside the mitochondria, it is believed to exert its protective effects by inhibiting NADPH oxidase (NOX) activity, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage.[3][6] Studies have shown that Mito-apocynin can improve mitochondrial function, restore ATP levels in stressed cells, and exhibit neuroprotective effects.[2][6]
Signaling Pathway of Mito-apocynin (C11) in Neuroprotection
Caption: Signaling pathway of Mito-apocynin (C11) in mitigating mitochondrial dysfunction.
Experimental Protocols
This section provides detailed protocols for assessing the effects of Mito-apocynin (C11) using the Seahorse XF Analyzer. It is recommended to optimize cell seeding density and drug concentrations for each cell line to obtain optimal results.
I. Cell Culture and Seeding
-
Cell Culture: Culture cells in their recommended growth medium in a humidified 37°C incubator with 5% CO₂.
-
Cell Seeding:
-
On the day before the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XF96 or XF24 cell culture microplate at the predetermined optimal density.
-
Ensure even cell distribution by leaving the plate at room temperature in a sterile hood for 1 hour before returning it to the incubator.
-
II. Sensor Cartridge Hydration
-
Hydration: On the day before the assay, hydrate a Seahorse XF sensor cartridge by adding 200 µL (for XF96) or 1 mL (for XF24) of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubation: Incubate the hydrated cartridge in a non-CO₂ 37°C incubator overnight.
III. Preparation of Assay Media and Compounds
-
Seahorse Assay Medium:
-
Warm Seahorse XF Base Medium (phenol red-free) to 37°C.
-
Supplement the medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).
-
Adjust the pH to 7.4 and sterile filter. Keep the medium at 37°C until use.
-
-
Mito-apocynin (C11) Stock Solution:
-
Prepare a stock solution of Mito-apocynin (C11) in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in the prepared Seahorse assay medium to the desired working concentrations. It is advisable to test a range of concentrations (e.g., 1-30 µM) to determine the optimal dose for your cell type.[6]
-
-
Mito Stress Test Compounds:
-
Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared Seahorse assay medium to create 10x stock solutions. The optimal final concentrations may vary depending on the cell type and should be determined empirically.[7]
-
IV. Seahorse XF Mito Stress Test Protocol with Mito-apocynin (C11) Treatment
This protocol describes an acute treatment with Mito-apocynin (C11) where the compound is injected during the Seahorse assay. For chronic treatment, cells can be pre-incubated with Mito-apocynin (C11) for a desired period before the assay.
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the pre-warmed Seahorse assay medium.
-
Add the appropriate volume of fresh assay medium to each well (180 µL for XF96, 525 µL for XF24).
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes before the assay.
-
-
Drug Plate Loading:
-
Load the 10x stock solutions of Mito-apocynin (C11) and the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge according to the experimental design. A typical injection strategy is as follows:
-
Port A: Mito-apocynin (C11) or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure the basal OCR and ECAR, followed by sequential injections of the compounds and subsequent measurements after each injection.
-
Experimental Workflow
Caption: Experimental workflow for Seahorse XF analysis with Mito-apocynin (C11) treatment.
Data Presentation and Analysis
The data generated from the Seahorse XF assay can be analyzed using the Agilent Seahorse Wave software or Seahorse Analytics, a cloud-based application.[7][8] The key parameters of mitochondrial function are calculated as follows:
-
Basal Respiration: (Last OCR measurement before first injection) - (Non-mitochondrial respiration).
-
ATP-linked Respiration: (Last OCR measurement before oligomycin injection) - (Minimum OCR after oligomycin injection).
-
Maximal Respiration: (Maximum OCR after FCCP injection) - (Non-mitochondrial respiration).
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).
-
Proton Leak: (Minimum OCR after oligomycin injection) - (Non-mitochondrial respiration).
-
Non-mitochondrial Respiration: Minimum OCR after rotenone/antimycin A injection.
The quantitative data should be summarized in tables for clear comparison between control and Mito-apocynin (C11) treated groups.
Table 1: Effect of Mito-apocynin (C11) on Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) | Proton Leak (pmol/min) | Non-mitochondrial Respiration (pmol/min) |
| Vehicle Control | ||||||
| Mito-apocynin (C11) - 1 µM | ||||||
| Mito-apocynin (C11) - 10 µM | ||||||
| Mito-apocynin (C11) - 30 µM |
Table 2: Effect of Mito-apocynin (C11) on Glycolytic Parameters (from a Glycolysis Stress Test)
| Treatment Group | Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) | Non-glycolytic Acidification (mpH/min) |
| Vehicle Control | ||||
| Mito-apocynin (C11) - 1 µM | ||||
| Mito-apocynin (C11) - 10 µM | ||||
| Mito-apocynin (C11) - 30 µM |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between wells | Uneven cell seeding, inconsistent injection volumes, edge effects. | Ensure proper cell counting and seeding technique. Use a multichannel pipette for consistent loading. Avoid using the outer wells of the plate. |
| Low OCR signal | Low cell number, unhealthy cells, incorrect assay medium. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Verify the composition and pH of the assay medium. |
| No response to FCCP | Suboptimal FCCP concentration, unhealthy cells. | Perform an FCCP titration to determine the optimal concentration for your cell line. Ensure cells are not stressed or dying. |
| Unexpected drug effects | Incorrect drug concentration, solvent effects. | Verify drug calculations and dilutions. Include a vehicle control to account for solvent effects. |
Conclusion
This application note provides a comprehensive protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the bioenergetic effects of Mito-apocynin (C11). By measuring key parameters of mitochondrial respiration, researchers can gain valuable insights into the mechanism of action of this promising mitochondria-targeted antioxidant and its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction.
References
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 4. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seahorse XF Cell Mito Stress Test assay [bio-protocol.org]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Mito-apocynin (C11) solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mito-apocynin (C11).
Frequently Asked Questions (FAQs)
1. What is Mito-apocynin (C11) and what is its primary mechanism of action?
Mito-apocynin (C11) is an orally active, mitochondria-targeted antioxidant.[1][2][3] It is synthesized by conjugating the active moiety of apocynin to a triphenylphosphonium (TPP+) cation via an eleven-carbon alkyl chain.[4][5][6] This TPP+ cation facilitates the accumulation of the compound within the mitochondria.[4][5][6] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX) within the mitochondria, which in turn reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and mitochondrial dysfunction.[4][7][8]
2. What are the main applications of Mito-apocynin (C11) in research?
Mito-apocynin (C11) is primarily used in preclinical research to investigate the role of mitochondrial oxidative stress in various disease models. It has shown neuroprotective effects in models of Parkinson's disease by preventing hyposmia and correcting motor function deficits.[2][3] It is also studied for its potential to protect against excitotoxicity and neuroinflammation.[8]
3. How should Mito-apocynin (C11) be stored?
For long-term storage, Mito-apocynin (C11) powder should be stored at -20°C in a dry, dark place.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[2]
Troubleshooting Guide
Issue 1: Difficulty dissolving Mito-apocynin (C11) powder.
-
Question: I am having trouble dissolving the Mito-apocynin (C11) powder. What is the recommended solvent and procedure?
-
Answer: Mito-apocynin (C11) has high solubility in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a stock solution in DMSO at a concentration of up to 100 mg/mL.[1][2] To aid dissolution, ultrasonic treatment is often necessary.[1] You can also gently heat the solution to 37°C and vortex.[2] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
Issue 2: Precipitation of Mito-apocynin (C11) in aqueous solutions.
-
Question: My Mito-apocynin (C11) precipitates when I dilute my DMSO stock solution in my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue due to the poor aqueous solubility of Mito-apocynin (C11). To maintain solubility in aqueous solutions for in vitro experiments, it is crucial to not exceed a certain final concentration of DMSO in your culture medium. While a specific maximum percentage is not defined in the provided results, it is a general laboratory practice to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts. For in vivo preparations, a specific formulation is required. A common method involves a multi-step dilution of the DMSO stock solution with a vehicle containing PEG300, Tween-80, and saline.[1]
Issue 3: Inconsistent experimental results.
-
Question: I am observing high variability in my experimental results when using Mito-apocynin (C11). What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Solution Instability: Ensure that your stock solutions are stored correctly and are not subjected to repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment from a stable stock.
-
Incomplete Dissolution: Make sure the initial powder is fully dissolved in DMSO before further dilution. Any particulate matter can lead to inconsistent concentrations. The use of sonication is recommended.[1]
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition across experiments, as these can influence cellular uptake and response to the compound.
-
Light Sensitivity: Store the compound and its solutions in the dark to prevent photodegradation.[2]
-
Data Presentation
Table 1: Solubility of Mito-apocynin (C11)
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (150.69 mM) | Ultrasonic treatment is recommended to aid dissolution.[1][2] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (3.77 mM) | This formulation results in a clear solution.[1] |
| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (3.77 mM) | This formulation results in a clear solution.[1] |
| In vivo formulation (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (3.77 mM) | This formulation results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of Mito-apocynin (C11) Stock Solution for In Vitro Experiments
-
Weigh the desired amount of Mito-apocynin (C11) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex the tube for 1-2 minutes to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of Mito-apocynin (C11) for In Vivo Oral Gavage Administration
This protocol is an example for preparing a 2.5 mg/mL working solution:
-
Prepare a 25 mg/mL stock solution of Mito-apocynin (C11) in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL Mito-apocynin (C11) DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix thoroughly.[1]
-
The final concentration of Mito-apocynin (C11) will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Caption: Mechanism of action of Mito-apocynin (C11).
Caption: General experimental workflow for Mito-apocynin (C11).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. cenmed.com [cenmed.com]
- 4. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 5. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Mito-apocynin (C11) In Vivo Studies Technical Support Center
Welcome to the technical support center for Mito-apocynin (C11). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and administration of Mito-apocynin for in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve Mito-apocynin (C11) for oral administration in mice?
A1: A commonly used vehicle for oral gavage of Mito-apocynin (C11) in mice is a multi-component solvent system. One established protocol involves a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] It is recommended to first create a stock solution in DMSO and then sequentially add the other co-solvents.[1][2] For reliable results, the working solution should be prepared fresh on the day of use.[1][2]
Q2: What is a typical dosage range for Mito-apocynin (C11) in in vivo studies?
A2: The dosage of Mito-apocynin (C11) can vary depending on the animal model and the specific research question. Reported oral dosages in mice range from 3 mg/kg to 30 mg/kg.[1][3][4][5][6][7][8] For instance, a dose of 3 mg/kg administered via oral gavage three times a week has been shown to improve motor function in a mouse model of Parkinson's disease.[1] In another study, doses of 3 mg/kg and 6 mg/kg were used for intragastric administration in a model of excitotoxicity.[3][4] A higher dose of 30 mg/kg has also been used in a rat model of organophosphate neurotoxicity.[5]
Q3: Can Mito-apocynin (C11) be administered through other routes?
A3: While oral gavage (p.o.) and intragastric (i.g.) administration are the most commonly reported routes for in vivo studies with Mito-apocynin, other routes might be possible depending on the experimental design.[1][2][3][4] However, the provided literature primarily focuses on oral delivery.
Q4: What is the mechanism of action of Mito-apocynin (C11)?
A4: Mito-apocynin (C11) is a mitochondria-targeted derivative of apocynin.[1][6] It functions as an inhibitor of NADPH oxidase (NOX), an enzyme that produces reactive oxygen species (ROS).[3][4][5][6] By accumulating in the mitochondria, Mito-apocynin helps to reduce oxidative stress and mitochondrial dysfunction, which are implicated in various diseases, including neurodegenerative disorders.[5][6][7][8][9][10]
Troubleshooting Guide
Issue 1: Mito-apocynin (C11) precipitates out of solution during preparation.
-
Possible Cause: The order of solvent addition is incorrect, or the compound was not fully dissolved in the initial solvent.
-
Solution: Ensure that you first prepare a clear stock solution of Mito-apocynin in DMSO before adding the other co-solvents (PEG300, Tween-80, and saline) sequentially.[1][2] Gentle heating and/or sonication can also aid in dissolution if precipitation occurs.[1][2]
Issue 2: Inconsistent results are observed between experiments.
-
Possible Cause: The working solution of Mito-apocynin (C11) may not be stable over time.
-
Solution: It is highly recommended to prepare the working solution fresh on the day of administration to ensure consistent potency and avoid degradation of the compound.[1][2]
Issue 3: The vehicle control group is showing unexpected effects.
-
Possible Cause: The vehicle itself, particularly at high concentrations of DMSO or other solvents, can have biological effects.
-
Solution: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent mixture. Ensure the final concentration of each solvent is consistent across all treatment groups.
Quantitative Data Summary
Table 1: Recommended Solvent Formulations for In Vivo Administration
| Solvent Component | Percentage by Volume | Reference |
| DMSO | 10% | [1][2] |
| PEG300 | 40% | [1][2] |
| Tween-80 | 5% | [1][2] |
| Saline | 45% | [1][2] |
Table 2: Reported Dosages and Administration Routes for Mito-apocynin (C11)
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| LRRK2R1441G Mice (Parkinson's Model) | 3 mg/kg | Oral Gavage | 3 times/week | [1] |
| MPTP Mice (Parkinson's Model) | 3 mg/kg/day | Oral | Daily | [6] |
| MitoPark Transgenic Mice (Parkinson's Model) | 10 mg/kg | Oral | 3 times/week | [7][8][10] |
| Kainic Acid-Induced Excitotoxicity (Mice) | 3 mg/kg and 6 mg/kg | Intragastric (i.g.) | Daily | [3][4] |
| DFP-Induced Neurotoxicity (Rats) | 30 mg/kg | Oral | Daily | [5] |
Detailed Experimental Protocols
Protocol: Preparation of Mito-apocynin (C11) for Oral Gavage
This protocol is based on a commonly used vehicle formulation for in vivo studies.
Materials:
-
Mito-apocynin (C11) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the total volume of the dosing solution needed based on the number of animals, their weight, and the desired dosage.
-
Prepare the stock solution: Weigh the required amount of Mito-apocynin (C11) powder and dissolve it in 10% of the final volume with DMSO. For example, for a final volume of 1 mL, use 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved, creating a clear stock solution.
-
Add PEG300: To the DMSO stock solution, add 40% of the final volume with PEG300 (e.g., 400 µL for a 1 mL final volume). Mix thoroughly by vortexing.
-
Add Tween-80: Add 5% of the final volume with Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is homogenous.
-
Add Saline: Finally, add 45% of the final volume with sterile saline (e.g., 450 µL for a 1 mL final volume) to reach the desired final concentration. Vortex thoroughly one last time.
-
Inspect the solution: The final solution should be clear and free of any precipitates. If precipitation is observed, gentle warming or brief sonication may be used to aid dissolution.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage at the calculated dose.
Visualizations
Caption: Workflow for dissolving Mito-apocynin (C11).
Caption: Simplified signaling pathway of Mito-apocynin (C11).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 4. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]
- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Mito-apocynin (C11) Solutions: A Technical Guide to Long-Term Stability
for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term stability of Mito-apocynin (C11) solutions. Authored for researchers, scientists, and professionals in drug development, this resource offers detailed troubleshooting, frequently asked questions, and experimental protocols to ensure the integrity and efficacy of Mito-apocynin (C11) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Mito-apocynin (C11) stock solutions?
A1: For optimal long-term stability, stock solutions of Mito-apocynin (C11) should be stored under specific temperature conditions. When dissolved in a suitable solvent such as DMSO, the stock solution can be stored at -80°C for up to six months or at -20°C for up to one month[1][2]. It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Ensure the storage containers are sealed tightly to protect from moisture.
Q2: What is the best solvent for preparing Mito-apocynin (C11) stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Mito-apocynin (C11)[3][4]. It is highly soluble in DMSO, often up to 100 mg/mL, though sonication may be required to achieve complete dissolution[3]. For cellular experiments, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells.
Q3: My Mito-apocynin (C11) solution has precipitated. What should I do?
A3: Precipitation of Mito-apocynin (C11) from a solution can occur due to several factors, including solvent choice, concentration, and temperature. If you observe precipitation, gentle warming of the solution to 37°C and brief sonication can help redissolve the compound. For aqueous working solutions for in vivo studies, the use of co-solvents such as PEG300 and Tween-80 is often necessary to maintain solubility.
Q4: Is Mito-apocynin (C11) sensitive to light?
Q5: How stable are Mito-apocynin (C11) working solutions at room temperature?
A5: The stability of working solutions at room temperature is limited. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily from a frozen stock. If a working solution must be kept at room temperature for a short period during an experiment, it should be used as quickly as possible and protected from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Solvent has absorbed moisture.- Storage temperature is too high.- Concentration is too high for the solvent. | - Use fresh, anhydrous DMSO.- Ensure storage at -20°C or -80°C.- Gently warm and sonicate the solution. If precipitation persists, consider preparing a new, less concentrated stock solution. |
| Precipitation in aqueous working solution | - Poor aqueous solubility of Mito-apocynin (C11).- Incorrect ratio of co-solvents. | - For in vivo preparations, use a formulation with co-solvents like PEG300 and Tween-80. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.- Prepare the working solution fresh before each use. |
| Inconsistent experimental results | - Degradation of Mito-apocynin (C11) due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution. | - Adhere strictly to recommended storage conditions (-80°C for up to 6 months, -20°C for up to 1 month).- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Protect solutions from light. |
| Loss of compound activity | - Potential hydrolysis of the triphenylphosphonium moiety, especially under alkaline conditions.- Oxidation of the phenolic group. | - Avoid preparing or storing solutions in alkaline buffers (pH > 7.4), particularly in the presence of DMSO, as this can promote hydrolysis to a less active phosphine oxide derivative.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Mito-apocynin (C11) Stock Solution in DMSO
Materials:
-
Mito-apocynin (C11) powder (MW: 663.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the required amount of Mito-apocynin (C11) powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 6.64 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of an In Vivo Working Solution (e.g., for oral gavage)
Materials:
-
10 mM Mito-apocynin (C11) stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Calculate the required volume of each component based on the desired final concentration and total volume. The following is an example for a 1 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the required volume of the 10 mM Mito-apocynin (C11) stock solution in DMSO.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
-
Add the calculated volume of sterile saline to reach the final desired volume and mix well.
-
This working solution should be prepared fresh on the day of use.
Visualizations
Signaling Pathway of Mito-apocynin (C11) in Neuroprotection
Caption: Mechanism of Mito-apocynin (C11) in mitigating oxidative stress.
Experimental Workflow for Assessing Mito-apocynin (C11) Solution Stability
Caption: Workflow for conducting a stability study of Mito-apocynin (C11) solutions.
Potential Degradation Pathway of Mito-apocynin (C11)
Caption: Proposed hydrolytic degradation of Mito-apocynin (C11).
References
Potential off-target effects of Mito-apocynin (C11)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Mito-apocynin (C11). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mito-apocynin (C11)?
Mito-apocynin (C11) is a derivative of apocynin that is conjugated to a triphenylphosphonium (TPP⁺) cation. This TPP⁺ moiety facilitates the compound's accumulation within the mitochondria.[1][2] Its intended mechanism of action is the inhibition of NADPH oxidase (NOX) enzymes, which are key sources of reactive oxygen species (ROS) in the cell. By targeting NOX within the mitochondria, Mito-apocynin is designed to reduce mitochondrial oxidative stress.
Q2: Is Mito-apocynin selective for specific NADPH oxidase isoforms?
Current research suggests that Mito-apocynin exhibits some selectivity among the NOX isoforms. Studies have indicated that it is a more potent inhibitor of NOX2 compared to NOX4.[3] This selectivity is an important consideration when designing experiments and interpreting results in cellular systems where multiple NOX isoforms are expressed.
Q3: What are the known or potential off-target effects of Mito-apocynin?
While Mito-apocynin is designed for targeted inhibition of mitochondrial NOX, several potential off-target effects have been reported in the scientific literature:
-
Induction of Mitochondrial ROS and Apoptosis: Paradoxically, under certain experimental conditions and in specific cell types, Mito-apocynin has been observed to induce the generation of mitochondrial ROS and trigger apoptosis.[4]
-
Disruption of Mitochondrial Respiratory Chain: There is evidence to suggest that Mito-apocynin can disrupt the function of mitochondrial electron transport chain complexes, specifically Complex I and Complex V.[5]
-
Systemic Effects in Disease Models: In a rat model of diisopropylfluorophosphate (DFP)-induced neurotoxicity, treatment with Mito-apocynin was associated with significant weight loss and abnormal liver and kidney parameters.[6][7] This suggests that in the context of certain pathophysiological states, Mito-apocynin may exert systemic off-target effects.
Q4: Are there commercially available off-target screening panel data for Mito-apocynin?
Q5: What are the recommended control experiments when using Mito-apocynin?
To ensure the specificity of the observed effects, it is crucial to include appropriate controls in your experiments. Recommended controls include:
-
Vehicle Control: The solvent used to dissolve Mito-apocynin (e.g., DMSO) should be tested at the same final concentration.
-
Apocynin Control: The parent molecule, apocynin, which does not have the mitochondrial targeting moiety, can help distinguish between mitochondrial-specific and general cellular effects.
-
TPP⁺ Control: A TPP⁺ salt without the apocynin moiety can help to control for any effects of the mitochondrial targeting group itself.
-
NOX-deficient cells: If available, using cells with genetic knockout or knockdown of specific NOX isoforms can help to confirm that the effects of Mito-apocynin are on-target.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during experiments with Mito-apocynin.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected increase in cellular ROS levels. | At certain concentrations or in specific cell types, Mito-apocynin may have a pro-oxidant effect.[4] | Perform a dose-response experiment to determine the optimal concentration for your cell type. Use multiple ROS detection methods to confirm the findings. Consider measuring mitochondrial-specific ROS. |
| Decreased cell viability or signs of apoptosis. | Mito-apocynin has been reported to induce apoptosis in some cell lines.[4] | Conduct a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Perform assays for apoptosis markers (e.g., caspase activation, Annexin V staining). |
| Alterations in mitochondrial respiration or ATP production. | Potential off-target effect on mitochondrial Complex I and V.[5] | Measure the oxygen consumption rate (OCR) using extracellular flux analysis to assess the function of the electron transport chain complexes. Directly measure ATP levels. |
| Inconsistent or lack of expected inhibitory effect on ROS. | Poor solubility or degradation of the compound. Incorrect dosage or administration route in vivo. Cell-type specific differences in NOX isoform expression and localization. | Ensure proper dissolution of Mito-apocynin. Prepare fresh stock solutions. Optimize the dose and administration route for in vivo studies. Characterize the expression of NOX isoforms in your experimental model. |
| Observed toxicity in in vivo models (e.g., weight loss, organ damage). | Potential systemic off-target effects, especially in combination with other stressors or in disease models.[6][7] | Monitor animal health closely throughout the study. Include comprehensive toxicology endpoints in your study design, such as clinical chemistry and histopathology of major organs. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the broad off-target profile of Mito-apocynin. The following table summarizes the known selectivity and reported off-target effects.
| Target/Effect | Assay Type | Result | Reference |
| NOX2 vs. NOX4 Selectivity | Cellular Assays | More selective for NOX2 over NOX4. | [3] |
| Mitochondrial ROS Production | MitoSOX Red Staining | Induction of mitochondrial superoxide in H9c2 cardiac myoblasts. | [4] |
| Mitochondrial Complex Activity | Blue Native PAGE | Disruption of mitochondrial Complex I and V. | [5] |
| In Vivo Toxicity (in DFP model) | Animal Study | Significant weight loss, abnormal liver and kidney parameters. | [6][7] |
Note: Specific IC₅₀ values for off-target interactions are not widely available in the public domain.
Experimental Protocols
1. Protocol for Measuring Mitochondrial ROS Production
This protocol is adapted from methods used to assess mitochondrial superoxide levels.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
-
Mito-apocynin (C11) and appropriate controls
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Mito-apocynin, vehicle control, and other relevant controls for the desired duration.
-
MitoSOX™ Red Loading:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells two to three times with warm HBSS.
-
Fluorescence Measurement:
-
Add warm HBSS or medium to the wells.
-
Measure the fluorescence using a microplate reader (excitation ~510 nm, emission ~580 nm) or capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to the vehicle control. A positive control, such as Antimycin A, should be included to induce mitochondrial ROS.
2. Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the JC-1 dye, which exhibits potential-dependent accumulation in mitochondria.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
Mito-apocynin (C11) and appropriate controls
-
FCCP or CCCP (as a positive control for depolarization)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the mitochondrial ROS protocol.
-
JC-1 Staining:
-
Prepare a 5-10 µM working solution of JC-1 in warm cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
-
Wash: Wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Add warm PBS or medium to the wells.
-
Measure the fluorescence of both the JC-1 monomers (green, excitation ~485 nm, emission ~535 nm) and aggregates (red, excitation ~550 nm, emission ~600 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
3. Protocol for Determining Mitochondrial Complex Activity
This is a general approach; specific assay kits are commercially available for each complex.
Materials:
-
Isolated mitochondria or cell lysates
-
Specific substrates and inhibitors for each complex (e.g., rotenone for Complex I, antimycin A for Complex III)
-
Spectrophotometer or microplate reader
-
Assay buffer
Procedure (Example for Complex I):
-
Sample Preparation: Isolate mitochondria from cells or tissues treated with Mito-apocynin or controls.
-
Assay Setup:
-
In a microplate, add the assay buffer containing Coenzyme Q1 and the isolated mitochondria/lysate.
-
Initiate the reaction by adding NADH.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Inhibitor Control: In a parallel well, include rotenone to specifically inhibit Complex I activity. The rotenone-sensitive rate represents the true Complex I activity.
-
Data Analysis: Calculate the rate of NADH oxidation and normalize to the protein concentration. Compare the activity in Mito-apocynin-treated samples to controls.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of NADPH Oxidase 2 (NOX2) activation and its inhibition by Mito-apocynin (C11).
Caption: Experimental workflow for investigating potential mitochondrial off-target effects of Mito-apocynin (C11).
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]
- 3. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mito-apocynin (C11) Dosage
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Mito-apocynin (C11) to maximize its therapeutic effects while avoiding potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is Mito-apocynin (C11) and what is its mechanism of action?
A1: Mito-apocynin (C11) is a synthetically developed, orally active compound designed to selectively target mitochondria. It consists of apocynin, a known inhibitor of NADPH oxidase (NOX), conjugated to a triphenylphosphonium (TPP⁺) cation via an eleven-carbon alkyl chain.[1][2] This TPP⁺ moiety is highly lipophilic and allows the molecule to accumulate within the mitochondria, driven by the mitochondrial membrane potential.[1][2] Inside the mitochondria, Mito-apocynin is thought to exert its antioxidant and neuroprotective effects by inhibiting mitochondrial NOX enzymes, thereby reducing the production of reactive oxygen species (ROS) at their source.[1][2][3]
Q2: What are the potential toxicities associated with Mito-apocynin?
A2: While designed as a targeted antioxidant, some studies have indicated that Mito-apocynin itself can induce mitochondrial ROS production and apoptosis, particularly at higher concentrations (5–10 µM) or with prolonged exposure in certain cell types.[4] One study involving multiple cell lines (NIH3T3, HEK293, Neuro2A, MCF-7, and H9c2) showed that prolonged exposure leads to cell death.[4] This paradoxical effect highlights the critical importance of careful dose-response studies to identify a therapeutic window. The TPP⁺ tag, essential for mitochondrial targeting, may also contribute to this toxicity.[4]
Q3: How do I choose a starting dose for my in vitro experiments?
A3: Based on published literature, a common starting concentration for in vitro studies is around 1 µM.[1][3] Studies have shown protective effects at concentrations ranging from 0.25 µM to 1 µM in primary neurons.[3] However, toxic effects have been observed at concentrations of 5-10 µM.[4] It is crucial to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal, non-toxic concentration.
Q4: What is a typical dosage for in vivo animal studies?
A4: For in vivo studies in mice, dosages often range from 3 mg/kg to 10 mg/kg, administered via oral gavage.[5][6][7][8][9] For example, a dose of 3 mg/kg administered three times a week has been shown to improve motor and olfactory function in a mouse model of Parkinson's disease.[5][6][7] Another study used 10 mg/kg (thrice weekly) to achieve neuroprotection.[9] A lower dose of 75 µg/kg has also been reported to reduce neuronal death in a mouse model of excitotoxicity.[3] The optimal dose will depend on the animal model, the disease being studied, and the administration route.
Q5: How should I prepare and store Mito-apocynin?
A5: For in vitro experiments, Mito-apocynin can be dissolved in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[5] It is recommended to use freshly opened, hygroscopic DMSO for the best solubility. Stock solutions should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, working solutions should be prepared fresh on the day of use.[5] A common formulation involves dissolving the compound in a vehicle such as DMSO, followed by dilution with PEG300, Tween-80, and saline.[5][6]
Troubleshooting Guides
Issue 1: High cell death or toxicity observed in my in vitro experiment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | The most common cause of toxicity is excessive dosage. Reduce the concentration of Mito-apocynin significantly. Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and titrating up to find the optimal range for your specific cell line.[3][4] |
| Prolonged exposure. | Long incubation times can lead to cumulative toxicity.[4] Consider reducing the duration of exposure to the compound. A time-course experiment can help identify the ideal treatment window. |
| Solvent toxicity. | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle-only control group in your experiment. |
| Cell line sensitivity. | Different cell lines have varying sensitivities to chemical compounds. The toxicity threshold for your cell line may be lower than what is reported in the literature for other cells.[4] |
Issue 2: No therapeutic or antioxidant effect is observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | The compound may not be present at a sufficient concentration to exert its biological effect. Increase the concentration in a stepwise manner, while carefully monitoring for any signs of toxicity using cell viability assays. |
| Compound degradation. | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Use freshly prepared solutions or properly stored aliquots. |
| Incorrect experimental endpoint. | The chosen assay may not be sensitive enough or appropriate for detecting the specific effect of Mito-apocynin. Ensure your assays (e.g., for mitochondrial ROS) are validated and sensitive. Consider using multiple assays to confirm your results. |
| Timing of treatment. | The timing of Mito-apocynin administration relative to the induction of cellular stress is critical. Optimize the pre-treatment time to ensure the compound is present and active before or during the cellular insult. |
Data Presentation: Recommended Dosage Ranges
The following table summarizes effective and potentially toxic concentrations of Mito-apocynin from various studies. These values should be used as a starting point for optimization in your specific experimental system.
| Model | Application | Effective Concentration / Dose | Potentially Toxic Concentration / Dose | Reference |
| In Vitro | ||||
| Primary Neurons | Neuroprotection against excitotoxicity | 0.25 - 1 µM | Not specified | [3] |
| Dopaminergic Neuronal Cells | Restoration of ATP levels | 10 - 30 µM (3-hour exposure) | Not specified | [9] |
| H9c2, NIH3T3, HEK293, etc. | General cell culture | Not applicable (study focused on toxicity) | 5 - 10 µM (induces ROS and apoptosis) | [4] |
| In Vivo | ||||
| LRRK2 R1441G Mice (Parkinson's Model) | Improved motor and olfactory function | 3 mg/kg (oral gavage, 3x/week) | Not specified | [5][6] |
| MitoPark Mice (Parkinson's Model) | Neuroprotection, improved motor activity | 10 mg/kg (oral gavage, 3x/week) | Not specified | [9] |
| MPTP Mouse Model (Parkinson's Model) | Anti-inflammatory | 3 mg/kg/day (oral gavage) | Not specified | [8] |
| KA Mouse Model (Excitotoxicity) | Neuroprotection | 75 µg/kg (daily administration) | Not specified | [3] |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Mechanism of Mito-apocynin action within the mitochondrion.
Experimental Workflow
Caption: Workflow for optimizing Mito-apocynin dosage in vitro.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing cytotoxicity after Mito-apocynin treatment.
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Mito-apocynin in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Mito-apocynin. Include a "vehicle-only" control and an "untreated" control. Incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will convert the yellow MTT to a purple formazan product.[11][12]
-
Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Note: The XTT assay is an alternative that produces a water-soluble formazan, eliminating the solubilization step.[11][12][13]
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol provides a method for specifically measuring mitochondrial superoxide levels.
-
Cell Preparation: Plate and treat cells with Mito-apocynin and the desired stressor (e.g., H₂O₂) as planned in your experiment.
-
MitoSOX Loading: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution in warm HBSS or serum-free medium to a final working concentration. A concentration of 1-5 µM is commonly used; however, lower concentrations (e.g., 1 µM) may be more specific for mitochondrial ROS.[14]
-
Incubation: Remove the culture medium from the cells, wash once with warm PBS, and add the MitoSOX working solution. Incubate the cells for 10-30 minutes at 37°C, protected from light.[15][16]
-
Wash: Gently wash the cells three times with warm PBS or culture medium to remove excess probe.
-
Detection: Analyze the cells immediately using a fluorescence microscope or a flow cytometer. MitoSOX is oxidized by superoxide to a product that fluoresces upon binding to nucleic acids. Use an excitation wavelength of ~510 nm and detect emission at ~580 nm.[16]
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide production. Compare the fluorescence of treated groups to control groups.
References
- 1. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 3. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Mito-apocynin (C11) | Mitochondria-Targeted Neuroprotective Agent | MCE [medchemexpress.cn]
- 8. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. biotium.com [biotium.com]
- 14. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.8. Mitochondrial ROS Measurements [bio-protocol.org]
Mito-apocynin (C11) inducing apoptosis at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mito-apocynin (C11) and observing apoptosis at high concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of apoptosis observed in control cells (vehicle only) | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare a high-concentration stock of Mito-apocynin in 100% DMSO and perform serial dilutions. |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma contamination. Practice sterile techniques during all experimental procedures. | |
| Inconsistent or no induction of apoptosis at high concentrations of Mito-apocynin | Poor solubility or precipitation of Mito-apocynin. | Prepare a fresh stock solution in a suitable solvent like DMSO. When diluting into aqueous media, do so stepwise to prevent precipitation. Visually inspect the media for any precipitates before adding it to the cells.[1] |
| Cell line is resistant to Mito-apocynin-induced apoptosis. | The cytotoxic effects of Mito-apocynin can vary between cell lines.[2] Consider using a different cell line known to be sensitive, such as H9c2 or MCF-7, as a positive control.[2][3] | |
| Incorrect concentration of Mito-apocynin used. | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. | |
| Apoptosis is observed, but the mechanism is unclear | Off-target effects of the compound. | Use a control molecule, such as PhC11TPP (the triphenylphosphonium moiety with the C11 aliphatic chain but without the apocynin), to determine if the apoptosis is primarily induced by the mitochondrial targeting group.[2][3] |
| Cell death is necrotic rather than apoptotic. | Utilize multiple apoptosis assays to confirm the mechanism of cell death (e.g., Annexin V/PI staining, caspase activity assays, and TUNEL assay). | |
| Difficulty in detecting mitochondrial ROS | Inappropriate fluorescent probe or timing of measurement. | Use a mitochondria-specific superoxide probe like MitoSOX Red.[2][4] Measure ROS generation at earlier time points, as it is an initial event leading to apoptosis. |
| Antioxidant effects of the media components. | Use a serum-free medium during the ROS measurement period, as serum can contain antioxidants that may interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What is Mito-apocynin (C11) and why does it induce apoptosis at high concentrations?
A1: Mito-apocynin (C11) is a derivative of apocynin, a known NADPH oxidase inhibitor, that has been modified with a triphenylphosphonium (TPP) cation attached via an eleven-carbon aliphatic chain.[2][5] This TPP moiety targets the compound to the mitochondria. While designed as a mitochondria-targeted antioxidant, at higher concentrations (typically 5-10 µM and above), Mito-apocynin has been shown to induce mitochondrial reactive oxygen species (ROS) generation, leading to apoptosis.[2][3] This paradoxical effect is largely attributed to the TPP cation itself, which can disrupt mitochondrial function.[2]
Q2: What is the proposed signaling pathway for Mito-apocynin-induced apoptosis?
A2: At high concentrations, Mito-apocynin accumulates in the mitochondria and induces the production of superoxide. This is thought to be a consequence of the disruption of mitochondrial electron transport chain complexes, specifically Complex I and V.[2][3] The resulting oxidative stress can trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspases and subsequent execution of apoptosis. The general antioxidant N-acetyl cysteine can partially prevent this form of cell death.[2][3]
Q3: Which cell lines are susceptible to Mito-apocynin-induced apoptosis?
A3: Several cell lines have been shown to undergo apoptosis in response to high concentrations of Mito-apocynin. These include cardiac myoblasts (H9c2), human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (NIH3T3), human breast cancer cells (MCF-7), and mouse neuroblastoma cells (Neuro2A).[2][3] However, the sensitivity and the extent of apoptosis can differ between cell types.[2]
Q4: What concentrations of Mito-apocynin are considered "high" and are likely to induce apoptosis?
A4: Based on published studies, concentrations in the range of 5-10 µM are sufficient to induce significant mitochondrial superoxide generation and subsequent apoptosis in susceptible cell lines.[2][3] It is recommended to perform a dose-response study to determine the precise cytotoxic concentrations for your specific experimental system.
Q5: How can I be sure that the cell death I am observing is apoptosis and not another form of cell death like necrosis?
A5: To confirm that Mito-apocynin is inducing apoptosis, it is crucial to use a combination of assays that measure different hallmarks of apoptosis. These can include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect the externalization of phosphatidylserine and membrane integrity.
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation.
-
Western Blotting: To detect the cleavage of PARP (poly(ADP-ribose) polymerase).
Quantitative Data
Table 1: Effect of High Concentrations of Mito-apocynin on Mitochondrial Superoxide Generation
| Cell Line | Concentration (µM) | Fold Increase in MitoSOX Red Fluorescence (approx.) | Reference |
| H9c2 | 5 | ~2.5 | [2] |
| H9c2 | 10 | ~3.5 | [2] |
Note: Data is estimated from graphical representations in the cited literature and should be used as a general guide.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentrations of Mito-apocynin (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: After treatment, gently collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the medium.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red
-
Cell Seeding: Seed cells in a suitable plate for fluorescence microscopy or a black-walled 96-well plate for plate reader analysis.
-
Treatment and Staining: Treat cells with Mito-apocynin for a shorter duration (e.g., 15-30 minutes). During the treatment period, add MitoSOX Red probe (typically at a final concentration of 2.5-5 µM) to the culture medium.[4]
-
Incubation: Incubate at 37°C in the dark.
-
Washing: Gently wash the cells with pre-warmed PBS or HBSS to remove excess probe.
-
Analysis: Immediately analyze the cells using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader. Increased red fluorescence indicates higher levels of mitochondrial superoxide.
Visualizations
Caption: Signaling pathway of high-concentration Mito-apocynin-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
Technical Support Center: Optimizing the Bioavailability of Mito-apocynin (C11)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Mito-apocynin (C11), a novel mitochondria-targeted antioxidant. While Mito-apocynin (C11) is noted for its excellent central nervous system bioavailability following oral administration, this guide offers troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential challenges and optimize its delivery in your experimental models.[1][2][3] The information is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Troubleshooting Guides
Issue 1.1: Suboptimal or Variable Plasma/Tissue Concentrations After Oral Dosing
Question: My in vivo experiments show lower than expected or highly variable concentrations of Mito-apocynin (C11) in plasma and target tissues. What are the potential causes and how can I troubleshoot this?
Answer: While Mito-apocynin (C11) is designed for enhanced bioavailability, several factors can influence its absorption and distribution. High variability is a common challenge with lipophilic compounds. Here are key areas to investigate:
-
Formulation and Administration:
-
Inadequate Solubilization: Mito-apocynin (C11) is highly soluble in DMSO but has poor aqueous solubility.[4][5] Incomplete solubilization in the dosing vehicle can lead to inconsistent administration of the active compound.
-
Recommendation: Ensure your formulation protocol is followed precisely. A common vehicle involves a multi-component solvent system such as DMSO, PEG300, and Tween-80 in saline. Sonication may be required to achieve a clear solution.
-
-
Vehicle Stability: The stability of the formulation can impact drug delivery.
-
Recommendation: Prepare the dosing solution fresh for each experiment if stability is a concern.
-
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, affecting gastrointestinal function.
-
Recommendation: Ensure personnel are properly trained in oral gavage techniques for mice. The volume administered should be appropriate for the animal's weight.
-
-
-
Physiological Factors:
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic compounds.
-
Recommendation: Standardize the feeding schedule of your animals. Consider conducting pilot pharmacokinetic studies in both fasted and fed states to understand the impact of food on Mito-apocynin (C11) absorption.
-
-
Gastrointestinal pH and Transit Time: Individual variations in gut pH and transit time can affect drug dissolution and absorption.
-
-
Metabolism:
-
First-Pass Metabolism: While the mitochondrial targeting moiety is designed to improve stability, some degree of first-pass metabolism in the gut wall or liver may still occur.
-
Recommendation: If significant variability persists, consider investigating the metabolic stability of Mito-apocynin (C11) in liver microsomes from your animal model.
-
-
Issue 1.2: Difficulty in Detecting and Quantifying Mito-apocynin (C11) in Biological Samples
Question: I am having trouble getting consistent and reproducible results with my HPLC analysis of Mito-apocynin (C11). What are some common pitfalls?
Answer: Accurate quantification of Mito-apocynin (C11) requires a validated and optimized analytical method. Here are some troubleshooting tips:
-
Sample Preparation:
-
Incomplete Extraction: Inefficient extraction from plasma or tissue homogenates will lead to underestimation of the compound's concentration.
-
Recommendation: Use a robust protein precipitation and extraction method. An antioxidant buffer can be used for tissue homogenization to prevent degradation of the analyte.
-
-
Analyte Degradation: Mito-apocynin (C11), as a phenolic compound, may be susceptible to oxidation.
-
Recommendation: Process samples on ice and store them at -80°C. The use of an antioxidant extraction solution is advised.
-
-
-
Chromatography:
-
Poor Peak Shape or Resolution: This can be due to issues with the mobile phase, column, or sample matrix effects.
-
Recommendation: Optimize the mobile phase composition and gradient. Ensure the column is properly conditioned and not overloaded. A C18 column is commonly used for separation.
-
-
Low Sensitivity: The concentration of Mito-apocynin (C11) in some tissues may be low.
-
Recommendation: Ensure your detector is sensitive enough. While UV detection is common, LC-MS/MS will offer higher sensitivity and specificity.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the "poor bioavailability" of Mito-apocynin (C11) when many studies report it as having "excellent bioavailability"?
A1: This is an important point of clarification. While many studies report "excellent" central nervous system bioavailability for Mito-apocynin (C11) after oral administration, this is often in the context of its parent compound, apocynin, which has very poor bioavailability. The mitochondrial targeting triphenylphosphonium (TPP+) cation significantly enhances the lipophilicity and cell permeability of Mito-apocynin (C11). However, "excellent" is a relative term. Challenges can still arise in achieving consistent therapeutic concentrations in all target tissues. For instance, some research has indicated that concentrations may be lower in certain brain regions compared to others. Therefore, the focus of this guide is on optimizing delivery and addressing potential inconsistencies that researchers may face.
Q2: What are the key physicochemical properties of Mito-apocynin (C11) to consider for formulation?
A2: The key properties are its high lipophilicity and poor aqueous solubility. This necessitates the use of formulation strategies that can enhance its solubilization in the aqueous environment of the gastrointestinal tract.
Q3: What are some advanced formulation strategies that could be explored to further enhance the bioavailability of Mito-apocynin (C11)?
A3: For lipophilic compounds like Mito-apocynin (C11), several advanced formulation strategies can be considered, including:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Nanoparticle Formulations: Encapsulating Mito-apocynin (C11) in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve solubility, and potentially offer targeted delivery.
Section 3: Data Presentation
Table 1: Physicochemical Properties of Mito-apocynin (C11)
| Property | Value | Source |
| Molecular Weight | 663.62 g/mol | |
| Chemical Formula | C37H44BrO4P | |
| Appearance | Solid Powder | |
| Solubility | DMSO: 100 mg/mL (150.69 mM) (requires sonication) | |
| Aqueous: Poorly soluble | Inferred |
Table 2: Summary of In Vivo Oral Dosing Parameters for Mito-apocynin (C11) in Mice
| Parameter | Value | Animal Model | Source |
| Dose | 3 mg/kg | LRRK2R1441G mice | |
| Dosing Frequency | 3 times per week | LRRK2R1441G mice | |
| Dose | 10 mg/kg | MitoPark transgenic mice | |
| Dosing Frequency | 3 times per week | MitoPark transgenic mice | |
| Dose | 3 mg/kg or 6 mg/kg | ICR mice (Kainic acid model) | |
| Dosing Frequency | Daily | ICR mice (Kainic acid model) |
Table 3: Tissue Distribution of Mito-apocynin (C11) in Mice After a Single Oral Dose (3 mg/kg)
| Time Point | Striatum (ng/mg tissue) | Substantia Nigra (ng/mg tissue) | Source |
| 1 hour | 72 | 84 | |
| 2 hours | 65 | 48 | |
| 4 hours | 43 | 47 | |
| 24 hours | 19 | 32 |
Section 4: Experimental Protocols
Protocol for Oral Gavage of Mito-apocynin (C11) in Mice
Objective: To administer a consistent and accurate oral dose of Mito-apocynin (C11) to mice.
Materials:
-
Mito-apocynin (C11) powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For a 1 mL final volume:
-
Add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and vortex to mix.
-
Add 50 µL of Tween-80 and vortex to mix.
-
Add 450 µL of sterile saline and vortex thoroughly.
-
-
-
Mito-apocynin (C11) Solution Preparation:
-
Calculate the required amount of Mito-apocynin (C11) based on the desired final concentration and the total volume needed for the number of animals to be dosed.
-
Weigh the Mito-apocynin (C11) powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to dissolve the powder completely. Gentle warming and sonication may be necessary.
-
Add the remaining vehicle components (PEG300, Tween-80, and saline) in the correct proportions, vortexing after each addition.
-
The final solution should be clear. If precipitation occurs, sonication may be required.
-
-
Oral Gavage Administration:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the Mito-apocynin (C11) solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal for a short period after dosing to ensure there are no adverse effects.
-
HPLC-UV Method for Quantification of Mito-apocynin (C11) in Brain Tissue
Objective: To quantify the concentration of Mito-apocynin (C11) in mouse brain tissue.
Materials:
-
Agilent 1200 Series HPLC system (or equivalent) with a UV detector
-
Kinetex C18 column (or equivalent)
-
Antioxidant extraction buffer (0.2 M perchloric acid, 0.1% Na2S2O5, and 0.05% Na2EDTA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.2-µm syringe filters
-
Homogenizer
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Mito-apocynin (C11) in a suitable solvent (e.g., DMSO).
-
Prepare a series of calibration standards by diluting the stock solution with the antioxidant extraction buffer to achieve concentrations ranging from 0.1 µg/mL to 30 µg/mL.
-
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., striatum, substantia nigra) and store at -80°C until analysis.
-
Homogenize the tissue in the antioxidant extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant through a 0.2-µm syringe filter.
-
-
HPLC Analysis:
-
Column: Kinetex C18
-
Mobile Phase A: 90% water, 10% acetonitrile
-
Mobile Phase B: 100% acetonitrile
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Gradient Elution: A 10-minute gradient elution should be optimized to achieve good separation.
-
Detection: UV absorbance at 262 nm and 292 nm. The average retention time for Mito-apocynin (C11) is approximately 6.35 minutes.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Mito-apocynin (C11) in the samples by interpolating their peak areas from the calibration curve.
-
Western Blot Protocol for NOX2, NOX4, and Mitochondrial Proteins
Objective: To detect the protein expression levels of NADPH oxidase isoforms (NOX2, NOX4) and key mitochondrial proteins (PGC-1α, PINK1, Parkin) in brain tissue.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-NOX2 (gp91phox)
-
Anti-NOX4
-
Anti-PGC-1α
-
Anti-PINK1
-
Anti-Parkin
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software.
-
Normalize the expression of the target proteins to the loading control.
-
Section 5: Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Mito-apocynin (C11) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Mito-apocynin (C11).
Frequently Asked Questions (FAQs)
Q1: What is Mito-apocynin (C11) and what is its primary mechanism of action?
Mito-apocynin (C11) is an orally active, mitochondria-targeted compound.[1][2][3] It is synthesized by linking the active moiety of apocynin to a triphenylphosphonium (TPP+) cation via an eleven-carbon alkyl chain.[4][5] This TPP+ group facilitates the accumulation of the compound within the mitochondria. The primary mechanism of action of Mito-apocynin is the inhibition of NADPH oxidase (NOX), an enzyme responsible for producing reactive oxygen species (ROS).[6][7] By targeting this enzyme within the mitochondria, Mito-apocynin helps to reduce mitochondrial oxidative stress and associated cellular damage.[7][8]
Q2: What are the recommended solvent and storage conditions for Mito-apocynin (C11)?
Mito-apocynin (C11) is soluble in dimethyl sulfoxide (DMSO).[1][2] For long-term storage, it should be kept at -20°C for up to one year or as specified on the certificate of analysis.[1] Stock solutions in DMSO can be stored at 0-4°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Can Mito-apocynin (C11) be used in in vivo studies?
Yes, Mito-apocynin (C11) is orally active and has been used in various in vivo animal models.[1][3][6] For instance, it has been administered via oral gavage in mice at doses ranging from 3 mg/kg to 10 mg/kg.[1][3][8] It has demonstrated good bioavailability in the central nervous system.[6][8]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in Cell Culture Experiments
Possible Cause 1: Suboptimal Compound Concentration.
-
Recommendation: Perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions. Effective concentrations in published studies for in vitro experiments have ranged from 0.5 µM to 30 µM.[4][5][8]
Possible Cause 2: Poor Solubility or Precipitation in Media.
-
Recommendation: Ensure complete dissolution of the Mito-apocynin (C11) stock solution in DMSO before diluting it in your cell culture medium. Visually inspect the final working solution for any signs of precipitation. Some protocols suggest warming the solution to 37°C and using sonication to aid dissolution.[2]
Possible Cause 3: Cell Health and Density.
-
Recommendation: Ensure that cells are healthy, within a low passage number, and plated at an appropriate density. High cell density can lead to nutrient depletion and altered metabolic states, potentially masking the effects of the compound.
Possible Cause 4: Duration of Treatment.
-
Recommendation: The time required for Mito-apocynin (C11) to exert its effects can vary. Consider a time-course experiment to identify the optimal treatment duration.
Issue 2: High Variability in In Vivo Experimental Results
Possible Cause 1: Issues with Oral Administration.
-
Recommendation: Ensure accurate and consistent oral gavage technique to minimize variability in dosing between animals. Improper technique can lead to incorrect dosage delivery.
Possible Cause 2: Animal Strain, Age, and Sex Differences.
-
Recommendation: The metabolic rate and drug response can vary between different animal strains, ages, and sexes. Ensure these variables are consistent across your experimental groups.
Possible Cause 3: Bioavailability and Metabolism.
-
Recommendation: While Mito-apocynin has shown good CNS bioavailability, factors such as diet and gut microbiome can influence its absorption and metabolism.[6][8] Standardize these conditions as much as possible for all animals in the study. In some models, bioavailability has been a concern, and formulation adjustments may be needed.[9]
Issue 3: Unexpected or Off-Target Effects
Possible Cause 1: Pro-oxidant Activity.
-
Recommendation: While apocynin and its derivatives are generally considered antioxidants, under certain conditions, they can exhibit pro-oxidant effects.[10] This is particularly relevant at high concentrations. It is crucial to perform thorough dose-response analyses.
Possible Cause 2: Effects on Mitochondrial Respiration.
-
Recommendation: Some studies on related compounds have shown effects on mitochondrial respiratory chain complexes.[10] If you observe unexpected changes in cellular metabolism, consider assessing mitochondrial function directly using techniques like Seahorse XF analysis or high-resolution respirometry.
Possible Cause 3: Interaction with Other Treatments.
-
Recommendation: In complex experimental models involving multiple treatments, Mito-apocynin could have unforeseen interactions. For example, combined treatment with DFP (an organophosphate) and Mito-apocynin showed off-target effects that were not present with either treatment alone, highlighting the complexity of dosing regimens.[11][12]
Data Presentation
Table 1: Solubility and Storage of Mito-apocynin (C11)
| Parameter | Value | Source |
| Solubility in DMSO | 100 mg/mL (150.69 mM) | [1] |
| Storage (Solid) | Dry, dark, -20°C for 1 year | [1] |
| Stock Solution Storage | 0 - 4°C for 1 month | [1] |
Table 2: Example In Vivo Dosing Regimens for Mito-apocynin
| Animal Model | Dose | Administration Route | Frequency | Outcome | Source |
| LRRK2R1441G Mice | 3 mg/kg | Oral Gavage | 3x/week | Improved motor and olfactory function | [1][3] |
| MPTP Mouse Model of Parkinson's | 3 mg/kg/day | Oral | Daily | Neuroprotective effects | [6] |
| MitoPark Transgenic Mice | 10 mg/kg | Oral | 3x/week | Improved locomotor activity | [8] |
| Kainic Acid-Induced Excitotoxicity | 3-6 mg/kg | Intragastric | Daily | Neuroprotective effects | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Mesencephalic Cultures
-
Cell Plating: Plate primary mesencephalic cells at the desired density in appropriate culture plates.
-
Compound Preparation: Prepare a stock solution of Mito-apocynin (C11) in DMSO. Dilute the stock solution in pre-warmed neurobasal medium to the final desired concentration (e.g., 10 µM).
-
Treatment: Four hours prior to inducing toxicity (e.g., with MPP+), replace the existing medium with the medium containing Mito-apocynin.
-
Toxicity Induction: After the pre-treatment period, add the toxic agent (e.g., 10 µM MPP+) to the cultures.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Analysis: Following incubation, perform the desired analyses, such as immunocytochemistry for neuronal markers (e.g., TH), or assays for oxidative stress and glial activation.[4][5][6]
Protocol 2: In Vivo Administration in a Mouse Model
-
Animal Model: Utilize the appropriate mouse model for your research question (e.g., MPTP-induced Parkinson's model).
-
Compound Preparation: Prepare the dosing solution of Mito-apocynin (C11) in a suitable vehicle (e.g., 2% ethanol in dH₂O or a solution with PEG300 and Tween-80 for improved solubility).[7][13]
-
Administration: Administer Mito-apocynin via oral gavage at the determined dose (e.g., 3 mg/kg/day).
-
Treatment Schedule: Continue the administration for the duration of the study as per the experimental design. For acute models, pre-treatment may be necessary. For chronic models, treatment may occur over several weeks or months.[3][6]
Visualizations
References
- 1. xcessbio.com [xcessbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 5. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Mito-apocynin (C11) | Mitochondria-Targeted Neuroprotective Agent | MCE [medchemexpress.cn]
Storage conditions for Mito-apocynin (C11) powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Mito-apocynin (C11) powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Mito-apocynin (C11) powder?
A1: Mito-apocynin (C11) powder should be stored at 4°C in a sealed container, protected from moisture.
Q2: How should I prepare and store Mito-apocynin (C11) stock solutions?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them under the conditions outlined in the table below.
Q3: Can I store aqueous solutions of Mito-apocynin (C11)?
A3: It is generally not recommended to store aqueous solutions of apocynin-based compounds for more than one day. For in vivo experiments, it is best to prepare fresh working solutions from a frozen DMSO stock on the day of use.
Q4: My Mito-apocynin (C11) solution has precipitated. What should I do?
A4: Precipitation can occur, especially when diluting a concentrated DMSO stock into an aqueous buffer. If you observe precipitation, gentle warming and/or sonication can help redissolve the compound. To prevent this, consider using a formulation with co-solvents for in vivo studies.
Storage Conditions Summary
The following tables summarize the recommended storage conditions for Mito-apocynin (C11) powder and its stock solutions.
Table 1: Storage of Mito-apocynin (C11) Powder
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Up to 1 year | Sealed from moisture, protected from light |
Table 2: Storage of Mito-apocynin (C11) Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Low-quality or hydrated DMSO. | Use newly opened, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1] Gentle warming or sonication may also aid dissolution.[1] |
| Precipitation in Working Solution | Poor solubility in aqueous buffers. | For in vitro experiments, ensure the final DMSO concentration is compatible with your cell type and does not exceed recommended levels (typically <0.5%). For in vivo studies, consider using a formulation with co-solvents such as PEG300, Tween-80, or corn oil to improve solubility.[1] |
| Loss of Compound Activity | Improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials and store at -80°C for long-term stability.[1][2] Avoid repeated warming and cooling of the same stock vial. |
| Inconsistent Experimental Results | Instability of working solutions. | Always prepare fresh working solutions for in vivo experiments on the day of use.[1] Do not store diluted aqueous solutions for extended periods. |
Signaling Pathway of Mito-apocynin
Mito-apocynin's primary mechanism of action is the inhibition of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). By targeting the mitochondria, Mito-apocynin effectively reduces oxidative stress in this crucial organelle.
Caption: Mechanism of action of Mito-apocynin.
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Mesencephalic Cultures
This protocol is adapted from studies evaluating the neuroprotective effects of Mito-apocynin against MPP+-induced toxicity, a common in vitro model for Parkinson's disease.
-
Cell Culture: Plate primary mesencephalic cells from embryonic mice on poly-D-lysine coated coverslips at a density of 0.6 million cells per well. Maintain cultures in Neurobasal media supplemented with B-27, L-glutamine, and penicillin/streptomycin.
-
Treatment: After 6-7 days in culture, pre-treat the cells with Mito-apocynin (e.g., 10 µM) for a specified duration.
-
Induction of Toxicity: Introduce the neurotoxin MPP+ (e.g., 10 µM) to the cultures and incubate for 24 hours.
-
Analysis: Following incubation, fix the cells and perform immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons. Analyze neuronal survival, neurite length, and markers of glial activation (e.g., IBA-1 for microglia) and inflammation (e.g., iNOS).
In Vivo Experimental Workflow for Neuroprotection Studies
The following workflow describes a typical in vivo experiment using Mito-apocynin in a mouse model of Parkinson's disease.
Caption: In vivo experimental workflow.
References
Technical Support Center: Understanding the Impact of the TPP+ Moiety in Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of the triphenylphosphonium (TPP+) moiety in cellular experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the inherent biological effects of TPP+, ensuring the accurate interpretation of your results when using TPP+-conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the TPP+ moiety in experimental biology?
A1: The triphenylphosphonium (TPP+) cation is a lipophilic, positively charged moiety widely used to target bioactive molecules, such as antioxidants and therapeutic agents, to mitochondria within living cells.[1][2][3] Its accumulation within the mitochondria is driven by the significant negative membrane potential across the inner mitochondrial membrane.[3][4]
Q2: Is the TPP+ moiety biologically inert and a suitable negative control on its own?
A2: No, the TPP+ moiety is not biologically inert.[1][3] It can exert its own effects on cellular health, primarily by impacting mitochondrial function. Therefore, using TPP+ alone as a negative control is often insufficient. A more appropriate control is a TPP+ derivative with a similar alkyl chain length and hydrophobicity to your experimental compound but lacking the active "cargo."
Q3: What are the known effects of the TPP+ moiety on mitochondrial health?
A3: The TPP+ moiety can significantly affect mitochondrial bioenergetics. It has been shown to inhibit the mitochondrial electron transport chain, induce a proton leak across the inner mitochondrial membrane, and decrease the mitochondrial membrane potential.[1][3][4] These effects can lead to reduced ATP synthesis and overall mitochondrial dysfunction.
Q4: How does the chemical structure of TPP+ derivatives influence their toxicity?
A4: The toxicity of alkyl-TPP+ derivatives is strongly correlated with their hydrophobicity.[1][3] Longer alkyl chains increase the lipophilicity of the molecule, leading to greater accumulation in mitochondrial membranes and more pronounced inhibitory effects on cellular respiration and mitochondrial membrane potential.[1][3]
Q5: Can the TPP+ moiety affect cellular reactive oxygen species (ROS) levels?
A5: Yes, the impact of TPP+ on ROS is complex. While many TPP+-conjugated compounds are antioxidants designed to scavenge mitochondrial ROS, the TPP+ moiety itself can, in some contexts, induce ROS production due to its effects on the electron transport chain.
Q6: Does the TPP+ moiety show selective toxicity towards certain cell types?
A6: Interestingly, some TPP+-based compounds have demonstrated selective toxicity towards cancer cells over normal, healthy cells. This is thought to be due to the higher mitochondrial membrane potential in many cancer cell lines, leading to greater accumulation of the TPP+ conjugate within the mitochondria of these cells.
Troubleshooting Guide
Issue 1: Unexpected decrease in cell viability in control experiments with a TPP+-conjugated molecule.
-
Possible Cause: The TPP+ moiety itself is exerting cytotoxic effects, independent of the conjugated bioactive molecule.
-
Troubleshooting Steps:
-
Run an appropriate TPP+ control: Synthesize and test a TPP+ derivative with a similar alkyl linker to your experimental compound but without the active "cargo." This will help differentiate the toxicity of the TPP+ moiety from your molecule of interest.
-
Titrate the concentration: Determine the IC50 value of your TPP+-conjugated compound and the corresponding TPP+ control to understand their relative toxicities.
-
Consider linker length: If the toxicity of the TPP+ moiety is a significant issue, consider synthesizing derivatives with shorter or more hydrophilic linkers to reduce their inherent toxicity.[1][3]
-
Issue 2: Discrepancies between different cell viability assays (e.g., MTT vs. apoptosis assays).
-
Possible Cause: The TPP+ moiety can interfere with metabolic-based assays like the MTT assay. TPP+ can inhibit mitochondrial dehydrogenases, the enzymes responsible for reducing MTT to formazan, leading to an apparent decrease in viability that may not be due to cell death.
-
Troubleshooting Steps:
-
Use multiple viability assays: Corroborate MTT assay results with a method that measures a different aspect of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining) or a membrane integrity assay (e.g., trypan blue exclusion).
-
Directly assess mitochondrial function: Use assays like the Seahorse XF Cell Mito Stress Test to directly measure the impact of the TPP+ moiety on mitochondrial respiration.
-
Issue 3: Unexplained changes in cellular ROS levels in control groups.
-
Possible Cause: The TPP+ moiety itself is altering mitochondrial ROS production.
-
Troubleshooting Steps:
-
Measure mitochondrial-specific ROS: Use a probe like MitoSOX Red to specifically assess mitochondrial superoxide levels.
-
Include a TPP+ control: Compare ROS levels in cells treated with your TPP+-conjugated molecule to those treated with an appropriate TPP+ control to isolate the effect of the cargo.
-
Consider co-treatment with an antioxidant: To determine if the observed effects are ROS-mediated, co-treat cells with your TPP+ compound and a general antioxidant like N-acetylcysteine (NAC).
-
Quantitative Data Summary
The following tables summarize the quantitative effects of various TPP+ derivatives on cellular health parameters as reported in the literature.
Table 1: IC50 Values of TPP+ Derivatives in Various Cell Lines
| TPP+ Derivative | Cell Line | IC50 (µM) | Reference |
| 2-butene-1,4-bis-TPP | MCF-7 (CSC) | < 0.5 | |
| 2-chlorobenzyl-TPP | MCF-7 (CSC) | 1 - 5 | |
| 3-methylbenzyl-TPP | MCF-7 (CSC) | 1 - 5 | |
| 1-naphthylmethyl-TPP | MCF-7 (CSC) | > 5 |
Table 2: Effect of Alkyl-TPP+ Derivatives on Mitochondrial Respiration in C2C12 Myoblasts
| TPP+ Derivative (1 µM) | Basal Respiration (% of Control) | ATP-linked Respiration (% of Control) | Maximal Respiration (% of Control) |
| Methyl-TPP+ | ~95% | ~98% | ~95% |
| Propyl-TPP+ | ~90% | ~92% | ~90% |
| Hexyl-TPP+ | ~70% | ~65% | ~50% |
| Decyl-TPP+ | ~40% | ~30% | ~20% |
Table 3: Impact of Alkyl-TPP+ Derivatives on Mitochondrial Membrane Potential in C2C12 Myoblasts
| TPP+ Derivative (1 µM) | TMRM Fluorescence (Mean Intensity as % of Control) |
| Methyl-TPP+ | ~98% |
| Propyl-TPP+ | ~95% |
| Hexyl-TPP+ | ~80% |
| Decyl-TPP+ | ~60% |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Plate cells at the desired density in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the TPP+ compound and appropriate controls for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mitochondrial Respiration Analysis: Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess key parameters of mitochondrial function.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
-
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to attach.
-
One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the mitochondrial inhibitors into the designated ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell plate into the analyzer and initiate the Mito Stress Test protocol, which will sequentially inject the inhibitors and measure OCR.
-
Mitochondrial Membrane Potential Measurement: JC-1 Assay
This assay uses the ratiometric dye JC-1 to determine mitochondrial membrane potential.
-
Materials:
-
Cells cultured in a multi-well plate or on coverslips
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture and treat cells with TPP+ compounds and controls.
-
Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low potential, JC-1 remains as monomers and emits green fluorescence (~530 nm). The ratio of red to green fluorescence is used to quantify the membrane potential.
-
Mitochondrial Superoxide Detection: MitoSOX Red Assay
This protocol uses the MitoSOX Red fluorescent probe to specifically detect superoxide in the mitochondria of live cells.
-
Materials:
-
Cells cultured in a multi-well plate or on coverslips
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS.
-
Remove the culture medium from the cells and wash with pre-warmed HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS.
-
Measure the red fluorescence (Excitation/Emission: ~510/580 nm) using a fluorescence microscope or flow cytometer.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for Assessing TPP+ Impact
Caption: Workflow for evaluating the cellular impact of TPP+ compounds.
Diagram 2: TPP+ Moiety-Induced Mitochondrial Dysfunction Pathway
Caption: TPP+ can disrupt mitochondrial function, leading to apoptosis.
Diagram 3: Potential Role of Nrf2 and FoxO1 in Response to TPP+-Conjugate Induced Stress
Caption: TPP+-induced stress may activate Nrf2 and FoxO1 pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondria-Targeted Triphenylphosphonium-Hydroxytyrosol Prevents Lipotoxicity-Induced Endothelial Injury by Enhancing Mitochondrial Function and Redox Balance via Promoting FoxO1 and Nrf2 Nuclear Translocation and Suppressing Inflammation via Inhibiting p38/NF-кB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 4. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mitochondria-Targeted Antioxidants: Mito-apocynin (C11) in Focus
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial oxidative stress is a key pathological driver in a multitude of diseases, ranging from neurodegenerative disorders to cardiovascular conditions. This has spurred the development of antioxidants specifically engineered to accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. This guide provides an objective comparison of Mito-apocynin (C11) with other prominent mitochondria-targeted antioxidants: MitoQ, SkQ1, and Mito-TEMPO. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Mechanism of Action: Diverse Strategies to Combat Mitochondrial Oxidative Stress
The common strategy for delivering antioxidants to the mitochondria involves conjugation to a lipophilic cation, most commonly triphenylphosphonium (TPP+). The large positive charge of the TPP+ moiety facilitates its accumulation within the negatively charged mitochondrial matrix. While the targeting mechanism is similar, the antioxidant payloads and their mechanisms of action vary significantly.
Mito-apocynin (C11) is a novel orally active compound synthesized by linking apocynin to a TPP+ cation via an eleven-carbon alkyl chain.[1][2] Apocynin is an inhibitor of NADPH oxidase (NOX), an enzyme family that is a significant source of superoxide.[3] By targeting apocynin to the mitochondria, Mito-apocynin specifically inhibits mitochondrial NOX activity, thereby reducing the production of superoxide at its source.[2][4] Some studies indicate that NOX isoforms, such as NOX4, are present within the mitochondria and contribute to the mitochondrial ROS pool.[5]
MitoQ (Mitoquinone mesylate) combines the TPP+ cation with ubiquinone, the antioxidant component of Coenzyme Q10.[6][7] Once inside the mitochondria, MitoQ is reduced to its active form, ubiquinol, which then acts as a potent antioxidant, scavenging free radicals and protecting the mitochondrial membrane from lipid peroxidation.[6][8]
SkQ1 is a mitochondria-targeted antioxidant that utilizes plastoquinone, a potent antioxidant found in plants, as its payload.[9][10] Similar to MitoQ, SkQ1 is recycled back to its active, reduced form by the respiratory chain, allowing it to act as a regenerative antioxidant.[9]
Mito-TEMPO employs a different strategy, incorporating a piperidine nitroxide (TEMPO) moiety.[11][12] TEMPO is a potent superoxide dismutase (SOD) mimetic, meaning it catalytically converts superoxide radicals into hydrogen peroxide, which can then be neutralized by other antioxidant enzymes like catalase and glutathione peroxidase.[13]
Quantitative Performance Data
The following tables summarize quantitative data from various studies, highlighting the efficacy of these antioxidants in mitigating mitochondrial oxidative stress. It is crucial to note that experimental conditions such as cell type, stressor, and antioxidant concentration vary between studies, making direct comparisons challenging.
Table 1: Reduction of Mitochondrial Superoxide (MitoSOX Red Assay)
| Antioxidant | Cell/Animal Model | Stressor | Concentration | % Reduction in MitoSOX Fluorescence (approx.) | Reference |
| Mito-apocynin | Primary neurons | Kainic Acid (100 µM) | 1 µM | Significant reversal of KA-induced increase | [14] |
| Mito-apocynin | Human astrocyte (U373) cells | TWEAK | 10 µM | Significantly reduced TWEAK-induced levels | [15] |
| MitoQ | Human granulosa cells | H2O2 | 10 nM | Significantly decreased ROS levels | [16] |
| Mito-TEMPO | Adult cardiomyocytes | High glucose (30 mmol/l) | 25 nmol/l | Prevented high glucose-induced increase | [13] |
Table 2: Protection of Mitochondrial Membrane Potential (JC-1 Assay)
| Antioxidant | Cell/Animal Model | Stressor | Concentration | Effect on Mitochondrial Membrane Potential | Reference |
| Mito-apocynin | Primary neurons | Kainic Acid (100 µM) | 1 µM | Significantly reversed KA-mediated decline | [14] |
| MitoQ | Human granulosa cells | H2O2 | 10 nM | Significantly attenuated Δψm loss | [16] |
| Mito-TEMPO | SH-SY5Y cells | Glutamate | 50 and 100 µM | Significantly restored membrane potential | [9] |
| SkQ1 | Rat model of PTOA | - | 500 nM (in vitro) | Effectively preserved mitochondrial membrane potential | [15] |
Table 3: Effects on Cellular ATP Levels
| Antioxidant | Cell/Animal Model | Stressor | Concentration | Effect on ATP Levels | Reference |
| Mito-apocynin | Primary neurons | Kainic Acid (100 µM) | 1 µM | Improved KA-induced reduction in ATP | [14] |
| Mito-apocynin | TFAM-KD N27 cells | Mitochondrial stress | 10–30 µM | Dramatically increased cellular ATP levels | [17] |
| Mito-TEMPO | Ischemic reperfusion kidney injury in mice | Ischemia-reperfusion | - | Restored ATP generation | [18] |
Experimental Protocols
Measurement of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a fluorescent dye that selectively targets mitochondria in live cells. In the presence of superoxide, it is oxidized and emits red fluorescence. The intensity of the fluorescence is proportional to the amount of mitochondrial superoxide.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black plate, glass-bottom dishes) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired compounds (stressor and/or antioxidant) for the specified duration.
-
Staining: Remove the treatment medium and wash the cells with warm Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.
-
Incubate the cells with 5 µM MitoSOX Red working solution (prepared in HBSS) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with the warm buffer to remove excess dye.
-
Imaging and Quantification: Immediately image the cells using a fluorescence microscope or plate reader with an excitation maximum of ~510 nm and an emission maximum of ~580 nm.[11] Quantify the mean fluorescence intensity per cell or per well.
Measurement of Mitochondrial Membrane Potential with JC-1
Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low membrane potential). In healthy mitochondria with a high membrane potential, JC-1 accumulates and forms red-fluorescent "J-aggregates". A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture: Culture cells as described for the MitoSOX assay.
-
Treatment: Expose cells to the experimental conditions.
-
Staining: Add JC-1 staining solution (typically 1-10 µg/mL) directly to the culture medium and incubate for 15-30 minutes at 37°C in a CO2 incubator.[6][8]
-
Washing (Optional but Recommended): Gently wash the cells with warm buffer to reduce background fluorescence.
-
Analysis: Analyze the cells immediately using a fluorescence microscope, flow cytometer, or plate reader.
-
Microscopy/Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths. Calculate the ratio of red to green fluorescence.
-
Flow Cytometry: Use the FL1 channel for green fluorescence and the FL2 channel for red fluorescence to quantify the two cell populations.[8]
-
Signaling Pathways and Experimental Workflows
Mito-apocynin's Mechanism of Action
Caption: Mechanism of Mito-apocynin in mitigating mitochondrial oxidative stress.
Experimental Workflow for Comparing Mitochondria-Targeted Antioxidants
Caption: A generalized workflow for the comparative evaluation of mitochondria-targeted antioxidants.
Conclusion
Mito-apocynin (C11) presents a targeted approach to mitigating mitochondrial oxidative stress by specifically inhibiting mitochondrial NADPH oxidase. This mechanism distinguishes it from other mitochondria-targeted antioxidants like MitoQ and SkQ1, which act as general ROS scavengers, and Mito-TEMPO, which functions as an SOD mimetic. The available data suggests that Mito-apocynin is effective in preserving mitochondrial function under conditions of oxidative stress. However, some studies have raised concerns about the potential for high concentrations of TPP+-containing molecules, including mito-apocynin, to induce mitochondrial ROS and apoptosis, highlighting the importance of careful dose-response studies.[19][20]
The choice of a specific mitochondria-targeted antioxidant for research or therapeutic development should be guided by the specific pathological context, the primary source of mitochondrial ROS, and the desired mechanism of action. Direct, head-to-head comparative studies under standardized conditions are needed to definitively establish the relative potency and therapeutic window of these promising compounds.
References
- 1. MitoSOX measurement [bio-protocol.org]
- 2. apexbt.com [apexbt.com]
- 3. The Effect of MitoQ on Aging-Related Biomarkers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 5. Coordinated Contribution of NADPH Oxidase- and Mitochondria-Derived Reactive Oxygen Species in Metabolic Syndrome and Its Implication in Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 101.200.202.226 [101.200.202.226]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 15. The Mitochondrial Targeting Drug SkQ1 Attenuates the Progression of Post- Traumatic Osteoarthritis through Suppression of Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitoquinone shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring mitochondrial membrane potential using JC-1 [biifsweden.github.io]
- 18. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Coordinated Contribution of NADPH Oxidase- and Mitochondria-Derived Reactive Oxygen Species in Metabolic Syndrome and Its Implication in Renal Dysfunction [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Validating the Mitochondrial Uptake of Mito-apocynin (C11): A Comparative Guide
Mito-apocynin (C11) is a novel, orally active compound engineered for therapeutic and research applications targeting mitochondrial dysfunction.[1][2][3] It consists of the NADPH oxidase (NOX) inhibitor apocynin conjugated to a triphenylphosphonium (TPP) cation via an eleven-carbon alkyl chain.[4][5] This TPP moiety is a lipophilic cation, which leverages the significant negative membrane potential across the inner mitochondrial membrane to drive the compound's accumulation within the mitochondrial matrix. This targeted delivery enhances its efficacy in mitigating mitochondrial oxidative stress and neuroinflammation, making it a promising agent for studying and potentially treating neurodegenerative diseases like Parkinson's.
Validating that Mito-apocynin (C11) or any TPP-conjugated molecule successfully reaches its mitochondrial target is a critical step in preclinical research. This guide compares the primary methodologies used for this validation, providing experimental data, detailed protocols, and workflow diagrams to assist researchers in designing and executing these essential experiments.
Comparison of Validation Methodologies
The successful validation of mitochondrial targeting typically relies on a combination of techniques that provide complementary evidence. The three primary methods are fluorescence microscopy for spatial localization, subcellular fractionation with Western blotting for biochemical confirmation, and functional assays to measure mitochondrial-specific effects.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Fluorescence Microscopy | Co-localization of the target molecule (or a fluorescent analogue) with a known mitochondrial-specific dye (e.g., MitoTracker). | Provides direct visual evidence of subcellular localization in intact cells. Allows for single-cell analysis. | Can be subject to artifacts from fixation or dye bleaching. Resolution may not distinguish between mitochondrial sub-compartments. Requires a fluorescent version of the compound or antibody staining. | Initial validation of mitochondrial accumulation in various cell types. Observing changes in localization under different treatment conditions. |
| Subcellular Fractionation & Western Blot | Physical separation of cellular components via differential centrifugation to isolate a pure mitochondrial fraction. The presence of the compound or its downstream targets is then detected biochemically. | Provides quantitative biochemical evidence of accumulation in the mitochondrial fraction. Allows for analysis of downstream protein modifications or pathway activation. | The purity of the mitochondrial fraction is critical and must be validated with markers. The process is lengthy and does not provide single-cell resolution. Potential for analyte loss during fractionation. | Definitive confirmation of mitochondrial localization. Quantifying the relative amount of the compound in mitochondria versus other cellular fractions. |
| Functional Assays (e.g., JC-1, MitoSOX) | Measuring a change in a specific mitochondrial function, such as membrane potential or reactive oxygen species (ROS) production, that is expected to be modulated by the compound. | Directly links the compound's presence to a functional effect within the mitochondria. High-throughput compatible (e.g., plate reader, flow cytometry). | An indirect measure of uptake; a functional effect could be mediated by off-target or downstream signaling. Requires a well-characterized mechanism of action. | Assessing the efficacy of the mitochondrially-targeted compound. Screening for dose-dependent effects on mitochondrial health. |
Signaling and Experimental Workflows
Mechanism of Mito-apocynin (C11) Uptake
The accumulation of TPP-conjugated molecules like Mito-apocynin is driven by the electrochemical gradient across the inner mitochondrial membrane. The cytosol is electronegative relative to the extracellular space, but the mitochondrial matrix is significantly more electronegative (~ -150 to -180 mV) relative to the cytosol. This strong negative potential acts as an electrophoretic force, drawing the positively charged TPP cation into the matrix.
Caption: TPP-mediated mitochondrial uptake of Mito-apocynin.
Experimental Workflow: Fluorescence Microscopy Co-localization
This workflow outlines the steps to visually confirm the presence of a fluorescently-tagged compound within mitochondria using a specific mitochondrial dye.
Caption: Workflow for mitochondrial co-localization imaging.
Experimental Workflow: Subcellular Fractionation and Western Blot
This process provides biochemical proof of mitochondrial localization by physically separating mitochondria from other cellular components.
Caption: Workflow for mitochondrial isolation and Western Blot analysis.
Experimental Protocols
Protocol 1: MitoTracker Co-staining for Fluorescence Microscopy
This protocol is adapted for use with MitoTracker™ dyes to visualize mitochondria alongside the compound of interest in live or fixed cells.
Materials:
-
Cells cultured on glass coverslips or imaging-grade dishes.
-
MitoTracker™ dye (e.g., MitoTracker™ Red CMXRos).
-
Compound of interest (e.g., a fluorescent version of Mito-apocynin or cells stained with an antibody against apocynin).
-
Culture medium, serum-free medium, and PBS.
-
Dimethyl sulfoxide (DMSO).
-
4% Paraformaldehyde (PFA) in PBS (for fixation).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Dye Preparation: Prepare a 1 mM stock solution of the MitoTracker™ dye in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.
-
Cell Treatment: Culture cells to the desired confluency. Treat with Mito-apocynin (C11) at the desired concentration and for the appropriate duration according to your experimental design.
-
MitoTracker Staining:
-
Prepare a working solution of MitoTracker™ (typically 100-200 nM) in serum-free medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoTracker™ working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash: Remove the staining solution and wash the cells two times with pre-warmed PBS or complete medium.
-
Imaging (Live-cell): After the final wash, add fresh pre-warmed medium. Image immediately using a fluorescence microscope equipped with a heated stage and CO₂ control.
-
Imaging (Fixed-cell):
-
After the final wash, add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Image the cells. The MitoTracker signal is well-retained after fixation.
-
Protocol 2: Mitochondrial Isolation by Differential Centrifugation
This protocol details the isolation of a mitochondrial fraction from cultured cells for subsequent biochemical analysis like Western blotting.
Materials:
-
Cultured cells (minimum of 1x10⁷ cells recommended).
-
PBS, ice-cold.
-
Homogenization Buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl₂, pH 7.4, supplemented with protease inhibitors like PMSF and DTT immediately before use).
-
Mitochondrial Suspension Buffer (e.g., 10 mM Tris-HCl, 0.15 mM MgCl₂, 0.25 M sucrose, pH 6.7, with protease inhibitors).
-
Dounce tissue grinder with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Cell Harvesting: Collect cells by centrifugation (e.g., 370 x g for 10 minutes). Discard the supernatant.
-
Washing: Resuspend the cell pellet in 10 volumes of ice-cold PBS and centrifuge again. Repeat this wash step twice to remove all traces of culture medium.
-
Homogenization:
-
Resuspend the cell pellet in 6 volumes of ice-cold Homogenization Buffer and incubate on ice for 10 minutes.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize with 20-30 strokes of the tight pestle. Check for cell breakage (~60-70%) under a microscope.
-
-
Fractionation (Low-Speed Spin):
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 1,200 x g for 5 minutes at 4°C to pellet nuclei, unbroken cells, and large debris.
-
Carefully transfer the supernatant to a new, pre-chilled tube. Repeat this step once to ensure clarity of the supernatant.
-
-
Fractionation (High-Speed Spin):
-
Centrifuge the supernatant from the previous step at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (this is the cytosolic fraction, which can be saved for analysis).
-
-
Mitochondrial Pellet Wash:
-
Resuspend the mitochondrial pellet in 3 volumes of Mitochondrial Suspension Buffer.
-
Centrifuge at 9,500 x g for 5 minutes at 4°C to re-pellet the pure mitochondria.
-
-
Storage/Use: The final pellet contains the enriched mitochondrial fraction. It can be lysed for Western blot analysis, used for functional assays, or stored at -80°C.
Protocol 3: Mitochondrial Membrane Potential Assay using JC-1
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health, which can be an indicator of a compound's functional effect within the mitochondria.
Materials:
-
Cultured cells in suspension or adhered to a plate.
-
JC-1 dye.
-
DMSO.
-
Assay Buffer (e.g., PBS or HBSS).
-
FCCP or CCCP (protonophore, used as a positive control for depolarization).
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope.
Procedure:
-
Reagent Preparation: Prepare a stock solution of JC-1 (e.g., 200 µM) in high-quality DMSO. Prepare a working solution by diluting the stock to 1-2 µM in pre-warmed culture medium or assay buffer.
-
Cell Seeding and Treatment: Seed cells and treat with Mito-apocynin (C11) as required by the experiment. Include untreated (negative control) and CCCP-treated (positive control) wells.
-
Positive Control: For the positive control, add CCCP (e.g., 50 µM final concentration) and incubate at 37°C for 5-15 minutes to induce complete mitochondrial depolarization.
-
JC-1 Staining:
-
Remove the treatment medium.
-
Add the JC-1 working solution to all wells/tubes.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: Centrifuge the plate/tubes (e.g., 400 x g for 5 minutes) and carefully remove the supernatant. Wash the cells once with pre-warmed assay buffer.
-
Fluorescence Measurement:
-
Resuspend cells in a suitable volume of assay buffer.
-
Measure fluorescence intensity. In healthy, polarized mitochondria, JC-1 forms J-aggregates with red fluorescence (Ex/Em ~540/590 nm). In depolarized mitochondria, JC-1 remains as green-fluorescent monomers (Ex/Em ~485/535 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and a loss of membrane potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Mito-apocynin (C11) | Mitochondrial Metabolism | Ambeed.com [ambeed.com]
- 4. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
Synergistic Neuroprotection: A Comparative Analysis of Mito-apocynin (C11) and NADPH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Mito-apocynin (C11), a mitochondria-targeted antioxidant, and Nicotinamide Adenine Dinucleotide Phosphate (NADPH), both individually and in combination. The focus is on their synergistic potential in mitigating neurodegenerative processes, supported by preclinical experimental data.
Core Mechanisms of Action
Mito-apocynin is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX), an enzyme crucial for the production of reactive oxygen species (ROS).[1] By being conjugated to a triphenylphosphonium (TPP+) cation, Mito-apocynin is specifically targeted to the mitochondria, the primary site of cellular ROS production.[2][3] This targeted delivery enhances its efficacy in reducing mitochondrial oxidative stress and subsequent cellular damage.[4][5]
NADPH, on the other hand, serves a dual role. It is a critical substrate for NADPH oxidase, thus contributing to ROS production.[3] However, it is also a key coenzyme for antioxidant systems, including the regeneration of reduced glutathione (GSH), a major cellular antioxidant.[3]
The synergistic effect of Mito-apocynin and NADPH stems from their complementary actions. Mito-apocynin inhibits the pro-oxidant activity of NADPH by blocking its utilization by mitochondrial NOX, while the available NADPH can then be shunted towards its antioxidant functions, such as GSH regeneration.[3] This dual approach of blocking ROS production at its source and simultaneously boosting antioxidant defenses offers a promising therapeutic strategy for neurodegenerative diseases.
Comparative Efficacy in a Preclinical Model of Excitotoxicity
A study investigating the neuroprotective effects of Mito-apocynin and NADPH in a kainic acid (KA)-induced excitotoxicity mouse model demonstrated their synergistic action.[3] The following tables summarize the key quantitative findings from this research.
Table 1: Behavioral Outcomes
| Treatment Group | Adhesive Removal Test (Time in seconds) | Cylinder Test (% Unilateral Forelimb Use) |
| Control | ~5 | ~50 |
| KA + Vehicle | ~25 | ~20 |
| KA + NADPH (2.5 mg/kg) | ~15 | ~35 |
| KA + Mito-apocynin (3 mg/kg) | ~12 | ~40 |
| KA + NADPH + Mito-apocynin | ~8 | ~45 |
Data adapted from Li et al., 2021. Values are approximated from graphical representations for illustrative purposes.
The combination therapy of NADPH and Mito-apocynin resulted in a more significant improvement in motor function recovery compared to either treatment alone, as indicated by the reduced time in the adhesive removal test and the increased use of the affected forelimb in the cylinder test.[3]
Table 2: Biomarkers of Oxidative Stress and Autophagy
| Treatment Group | Striatal GSH Levels (nmol/mg protein) | Striatal LC3-II/LC3-I Ratio | Striatal SQSTM1/p62 Levels |
| Control | High | Low | High |
| KA + Vehicle | Low | High | Low |
| KA + NADPH (2.5 mg/kg) | Moderately Increased | Moderately Decreased | Moderately Increased |
| KA + Mito-apocynin (3 mg/kg) | Moderately Increased | Moderately Decreased | Moderately Increased |
| KA + NADPH + Mito-apocynin | Significantly Increased | Significantly Decreased | Significantly Increased |
Data interpretation based on Western blot and biochemical analyses from Li et al., 2021.
The combination treatment was more effective in restoring the levels of the antioxidant glutathione (GSH) and modulating autophagy markers (LC3-II/LC3-I ratio and p62), suggesting a more robust attenuation of oxidative stress and regulation of cellular degradation pathways.[3]
Experimental Protocols
Kainic Acid-Induced Excitotoxicity Model (In Vivo)
-
Animal Model: Male C57BL/6 mice are typically used.
-
Stereotactic Injection: Mice are anesthetized, and a specific neurotoxin, kainic acid (KA), is unilaterally injected into the striatum to induce excitotoxic neuronal injury.[3]
-
Treatment Administration:
-
Behavioral Testing: Motor function is assessed using tests such as the adhesive removal test and the cylinder test at various time points post-injection.[3]
-
Biochemical and Histological Analysis: At the end of the experimental period (e.g., 14 days), brain tissue is collected for analysis of lesion size (Nissl staining), oxidative stress markers (GSH, MDA), and protein expression (Western blotting for autophagy markers like LC3 and p62).[3]
In Vitro Model of Excitotoxicity
-
Cell Culture: Primary cortical neurons are cultured.
-
Treatment: Cells are pre-treated with Mito-apocynin and/or NADPH before being exposed to KA to induce excitotoxicity.[3]
-
Assessment of Mitochondrial Function:
Comparison with Other Alternatives
While direct comparative studies are limited, Mito-apocynin offers several advantages over other antioxidants and NOX inhibitors:
-
Mitochondrial Targeting: Unlike general antioxidants, Mito-apocynin's TPP+ moiety ensures its accumulation in the mitochondria, the primary source of oxidative stress in many neurodegenerative diseases.[2] This targeted approach increases its potency and may reduce off-target effects.
-
Oral Bioavailability: Preclinical studies have shown that Mito-apocynin is orally bioavailable and can cross the blood-brain barrier, which is a significant advantage for treating central nervous system disorders.[2][7]
-
Dual Mechanism of Action (with NADPH): The synergistic effect with NADPH provides a multi-faceted approach by both inhibiting ROS production and enhancing endogenous antioxidant defenses.[3]
Other experimental drugs for neurodegenerative diseases often target a single pathogenic mechanism.[2] The combination of Mito-apocynin and NADPH represents a promising strategy that addresses multiple interconnected pathways of neurodegeneration, including mitochondrial dysfunction, oxidative stress, and neuroinflammation.[2]
Conclusion
The synergistic combination of Mito-apocynin (C11) and NADPH demonstrates superior neuroprotective effects in preclinical models of excitotoxicity compared to either agent alone. This enhanced efficacy is attributed to the dual mechanism of inhibiting mitochondrial ROS production while simultaneously bolstering the cellular antioxidant capacity. The data strongly support the further investigation of this combination therapy as a potential disease-modifying strategy for neurodegenerative disorders.
References
- 1. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 7. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Impact of Mito-apocynin (C11): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the effects of Mito-apocynin (C11) on gene expression, offering a comparative perspective against other mitochondria-targeted antioxidants. Mito-apocynin, a novel compound, specifically targets mitochondria to inhibit NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). By mitigating mitochondrial oxidative stress, Mito-apocynin has shown promise in models of neuroinflammation and other oxidative stress-related pathologies. This document summarizes the current understanding of its impact on the transcriptome, presents detailed experimental protocols for gene expression analysis, and visualizes key cellular pathways affected by its action.
Performance Comparison: Mito-apocynin vs. Alternative Mitochondria-Targeted Antioxidants
While direct, head-to-head transcriptomic comparisons are limited, this section contrasts the known effects of Mito-apocynin on gene expression with those of other prominent mitochondria-targeted antioxidants, namely MitoQ and Mito-TEMPO. The data is compiled from multiple independent studies and focuses on key genes and pathways involved in inflammation, oxidative stress, and cellular health.
Table 1: Comparative Effects of Mitochondria-Targeted Antioxidants on Gene Expression
| Gene/Pathway | Mito-apocynin (C11) | MitoQ | Mito-TEMPO |
| Pro-inflammatory Cytokines | |||
| TNF-α (Tumor Necrosis Factor-alpha) | ↓ (Significantly reduced mRNA expression)[1][2] | ↓ (Reduced expression)[3] | ↓ (Reduced expression) |
| IL-1β (Interleukin-1beta) | ↓ (Significantly reduced mRNA expression)[1][2] | ↓ (Reduced expression)[3] | ↓ (Reduced expression)[4] |
| IL-6 (Interleukin-6) | ↓ (Reduced mRNA expression)[1] | ↓ (Reduced expression)[5] | ↓ (Reduced expression)[6] |
| iNOS (Inducible Nitric Oxide Synthase) | ↓ (Significantly reduced mRNA and protein expression)[1][2] | Not Reported | ↓ (Reduced mRNA expression)[6] |
| Oxidative Stress Response | |||
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Not Reported | ↑ (Upregulated expression)[7] | Not Reported |
| HO-1 (Heme Oxygenase-1) | Not Reported | ↑ (Upregulated mRNA and protein expression)[7] | Not Reported |
| Nqo1 (NAD(P)H Quinone Dehydrogenase 1) | Not Reported | ↑ (Upregulated mRNA and protein expression)[7] | Not Reported |
| SOD2 (Superoxide Dismutase 2) | Not Reported | Not Reported | ↑ (Maintained expression under stress)[8] |
| Endoplasmic Reticulum (ER) Stress | |||
| p-IRE1α (Phospho-inositol-requiring enzyme 1 alpha) | ↓ (Reduced protein expression)[9] | Not Reported | Not Reported |
| BIP (Binding immunoglobulin protein) | ↓ (Reduced protein expression)[9] | Not Reported | Not Reported |
| CHOP (C/EBP homologous protein) | ↓ (Reduced protein expression)[9] | Not Reported | Not Reported |
| ATF-4 (Activating transcription factor 4) | ↓ (Reduced protein expression)[9] | Not Reported | Not Reported |
| Mitochondrial Dynamics & Biogenesis | |||
| Drp1 (Dynamin-related protein 1) | ↓ (Reduced mRNA expression)[10] | ↓ (Reduced mRNA expression)[10] | Not Reported |
| Fis1 (Fission 1) | ↓ (Reduced mRNA expression)[10] | ↓ (Reduced mRNA expression)[10] | Not Reported |
| Mfn1/Mfn2 (Mitofusin 1/2) | ↑ (Increased mRNA expression)[10] | ↑ (Increased mRNA expression)[10] | Not Reported |
| Opa1 (Optic atrophy 1) | ↑ (Increased mRNA expression)[10] | ↑ (Increased mRNA expression)[10] | Not Reported |
| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | ↑ (Enhanced expression)[11] | Not Reported | Not Reported |
| TFAM (Mitochondrial transcription factor A) | Not Reported | Not Reported | ↑ (Maintained expression under stress)[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Mito-apocynin Action.
Caption: Gene Expression Analysis Workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of gene expression following pharmacological treatment.
Protocol 1: Cell Culture and Drug Treatment for RNA Isolation
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Drug Preparation: Prepare a stock solution of Mito-apocynin (C11) in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of Mito-apocynin or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Harvesting and RNA Isolation: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture plate using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent. Proceed with total RNA isolation according to the manufacturer's protocol.[3][12]
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or using a bioanalyzer (e.g., Agilent Bioanalyzer). An A260/A280 ratio of ~2.0 is generally considered pure for RNA.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated total RNA (typically 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and/or random primers.[3]
-
Primer Design: Design and validate gene-specific primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should typically amplify a product of 100-200 base pairs.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix in a total volume of 10-20 µL. Include a no-template control (NTC) for each primer set to check for contamination. Perform technical triplicates for each sample.[9][13]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with a typical thermal cycling profile: an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[9][13]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.[14]
Protocol 3: Microarray Analysis
-
RNA Labeling and Fragmentation: Label the isolated RNA with a fluorescent dye (e.g., Cy3 or Cy5). This is often done during the reverse transcription process to generate labeled cDNA. Subsequently, fragment the labeled nucleic acids to a uniform size.[1][15]
-
Hybridization: Hybridize the fragmented and labeled cRNA or cDNA to a microarray chip containing thousands of gene-specific probes. The hybridization is typically carried out in a hybridization chamber at a specific temperature for an extended period (e.g., 16-18 hours) to allow for specific binding.[1][15]
-
Washing and Scanning: After hybridization, wash the microarray slide to remove non-specifically bound nucleic acids. Scan the microarray using a laser scanner to detect the fluorescence intensity at each probe spot.[15]
-
Data Acquisition and Normalization: Quantify the fluorescence intensities for each spot. Perform data normalization to correct for systematic variations, such as differences in labeling efficiency or scanner settings.[16]
-
Differential Expression Analysis: Identify differentially expressed genes by comparing the normalized signal intensities between the Mito-apocynin-treated and control groups. Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the expression changes, and a fold-change cutoff is typically applied.[16]
Protocol 4: RNA Sequencing (RNA-Seq) Analysis
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA (rRNA) depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[17][18]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the goals of the study.[18]
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases from the reads.[19]
-
Read Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.[19]
-
Quantification of Gene Expression: Count the number of reads that map to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between the Mito-apocynin-treated and control groups. These tools account for the variability in the data and provide p-values and fold-changes for each gene.[20]
-
Downstream Analysis: Perform downstream analyses such as pathway enrichment analysis (e.g., Gene Ontology, KEGG) to understand the biological functions of the differentially expressed genes. Visualize the results using heatmaps, volcano plots, and pathway diagrams.[20]
References
- 1. people.smp.uq.edu.au [people.smp.uq.edu.au]
- 2. Step-by-Step Guide: Analyzing Microarray Data in Bioconductor - Omics tutorials [omicstutorials.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Identification of mitochondrial related signature associated with immune microenvironment in Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 6. Multi-dimensional data-driven computational drug repurposing strategy for screening novel neuroprotective agents in ischemic stroke [thno.org]
- 7. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. Selective Neuron Vulnerability in Common and Rare Diseases—Mitochondria in the Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Targets of Manganese-Induced Neurotoxicity: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. illumina.com [illumina.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. mdpi.com [mdpi.com]
- 16. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 17. alitheagenomics.com [alitheagenomics.com]
- 18. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 19. Frontiers | Bioinformatics analysis to investigate the potential relationship between mitochondrial structure and function-related genes and the immune microenvironment in atherosclerosis [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
Confirming NOX Inhibition by Mito-apocynin (C11) In Situ: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of mitochondrial reactive oxygen species (ROS) in pathophysiology, targeted inhibition of their source is critical. This guide provides an objective comparison of Mito-apocynin (C11), a mitochondria-targeted NADPH oxidase (NOX) inhibitor, with other alternatives, supported by experimental data and detailed protocols.
Mito-apocynin is a derivative of apocynin, a known NOX inhibitor, conjugated to a triphenylphosphonium (TPP⁺) cation. This modification facilitates its accumulation within the mitochondria, allowing for specific interrogation of mitochondrial NOX activity.
Mechanism of NOX Inhibition
Apocynin, the parent compound of Mito-apocynin, is understood to inhibit the assembly of the active NOX enzyme complex. In many NOX isoforms, such as NOX2, activation requires the translocation of cytosolic regulatory subunits (like p47phox and p67phox) to the membrane-bound catalytic subunit (gp91phox). Apocynin is thought to prevent this crucial assembly step, thereby blocking superoxide production[1]. Mito-apocynin is designed to exert this same inhibitory action but localized to the mitochondrial membrane. Studies have shown that Mito-apocynin can effectively prevent the membrane recruitment of p47phox, which is essential for NOX2 activation[2].
Caption: Mechanism of NOX2 inhibition by Mito-apocynin.
Comparative Efficacy of Mito-apocynin (C11)
Mito-apocynin offers a significant advantage over its parent compound, apocynin, and other non-targeted NOX inhibitors by concentrating its action at the site of mitochondrial ROS production. This is particularly relevant for studies focusing on neurodegenerative diseases and other conditions where mitochondrial dysfunction is a key factor[2][3][4]. While apocynin is a widely used experimental NOX inhibitor, it is considered non-specific[4]. Mito-apocynin has been shown to specifically inhibit mitochondrial NOX4 expression and activity[3][5].
Table 1: In Situ and In Vivo Efficacy of Mito-apocynin (C11)
| Model System | Inhibitor | Concentration / Dose | Key Findings | Reference |
| Kainic Acid (KA)-induced Excitotoxicity (in vivo, mice) | Mito-apocynin | 75 μg/kg | Significantly reduced neuronal death and improved neurobehavioral deficits. | [4] |
| Kainic Acid (KA)-induced Excitotoxicity (in vitro, neurons) | Mito-apocynin | 1 μM | Mitigated mitochondrial dysfunction and reduced neuronal death. | [4] |
| MitoPark Transgenic Mice (Parkinson's Model) | Mito-apocynin | 10 mg/kg (oral) | Improved locomotor activity, inhibited NOX2 activation, and suppressed oxidative stress. | [2] |
| LPS-stimulated Microglia (in vitro) | Mito-apocynin | Not specified | Prevented p47phox membrane recruitment, inhibiting NOX2 activation. | [2] |
| DFP-induced Neurotoxicity (in vivo, rats) | Mito-apocynin | 30 mg/kg (oral) | Mitigated reactive astrogliosis and protected neurons in the CA1 region of the hippocampus. | [6][7] |
| H9c2 Cardiac Myoblasts | Mito-apocynin | 5-10 µM | Paradoxically induced mitochondrial superoxide generation and apoptosis. | [8] |
Note: Researchers should be aware of potential off-target or paradoxical effects, as one study reported that Mito-apocynin at 5-10 µM could induce mitochondrial ROS and apoptosis in certain cell types[8]. This highlights the importance of dose-response studies and appropriate controls.
Experimental Protocols
Confirming NOX inhibition in situ typically involves measuring changes in cellular or mitochondrial ROS levels after treatment with the inhibitor.
Protocol: In Situ Detection of Mitochondrial Superoxide using MitoSOX Red
This protocol is adapted for fluorescence microscopy or flow cytometry to quantify mitochondrial superoxide production.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher M36008)
-
Dimethyl sulfoxide (DMSO), high quality
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Mito-apocynin (C11)
-
Positive control (e.g., Antimycin A) and vehicle control (e.g., DMSO)
-
Live-cell imaging setup or flow cytometer
Procedure:
-
Cell Preparation: Seed cells on an appropriate vessel for the chosen analysis method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a stock solution of Mito-apocynin in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.5-5 µM).
-
Replace the existing medium with the Mito-apocynin-containing medium and incubate for the desired pre-treatment time (e.g., 1-24 hours). Include vehicle-only controls.
-
-
Induction of ROS (Optional): If studying inhibition of a stimulated response, replace the medium with a solution containing both Mito-apocynin and a known NOX activator or cellular stressor.
-
MitoSOX Staining:
-
Prepare a 5 mM MitoSOX stock solution by dissolving 50 µg in 13 µL of DMSO[9].
-
Dilute the MitoSOX stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS or medium.
-
Remove the treatment medium from the cells and wash once with warm buffer.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light[9][10].
-
-
Wash and Analyze:
-
Gently wash the cells three times with pre-warmed buffer to remove excess probe[10].
-
Add fresh buffer to the cells.
-
For Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
For Flow Cytometry: Detach the cells (e.g., using Trypsin-EDTA), neutralize, centrifuge, and resuspend in buffer for analysis. Quantify the signal in the appropriate channel (e.g., PE)[9].
-
-
Data Quantification: Analyze the mean fluorescence intensity of the cells. A significant decrease in the MitoSOX signal in Mito-apocynin-treated cells compared to the stimulated/untreated control confirms in situ inhibition of mitochondrial superoxide production.
Caption: Workflow for in situ detection of mitochondrial ROS.
Alternative In Situ Assays
-
L-012 Chemiluminescence Assay: A highly sensitive method for detecting ROS, particularly superoxide, in cell-based microplate assays[11]. The luminol analog L-012 emits light upon reaction with ROS, which can be measured kinetically.
-
Amplex Red Assay: This assay is highly specific for detecting extracellular hydrogen peroxide (H₂O₂)[12]. It is useful for assessing the release of H₂O₂ from cells following NOX activation.
-
High-Performance Liquid Chromatography (HPLC): For the most accurate quantification of superoxide, HPLC can be used to separate and measure 2-hydroxyethidium (2-OH-E+), a specific product of the reaction between dihydroethidium (DHE) and superoxide[12]. This method avoids artifacts associated with non-specific oxidation of the probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mito-Apocynin Analogs: Targeting Mitochondrial Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction and the resulting oxidative stress are key pathological features in a range of debilitating diseases, including neurodegenerative disorders and cardiovascular conditions. A promising therapeutic strategy involves the targeted delivery of antioxidants to the mitochondria. Mito-apocynin, a derivative of apocynin conjugated to a triphenylphosphonium (TPP⁺) cation, is a prominent example of such a mitochondria-targeted antioxidant. It functions by inhibiting NADPH oxidase (NOX), a major source of reactive oxygen species (ROS) within the mitochondria.
This guide provides a comprehensive head-to-head comparison of different Mito-apocynin analogs, focusing on their efficacy as reported in preclinical studies. We present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to aid researchers in selecting and utilizing these compounds.
Unveiling the Differences: A Look at Mito-Apocynin Analogs
Mito-apocynin analogs are primarily distinguished by the length of the alkyl chain that links the active apocynin molecule to the mitochondria-targeting TPP⁺ moiety. This chain length can influence the compound's lipophilicity, mitochondrial uptake, and ultimately, its therapeutic efficacy. While a systematic structure-activity relationship study with a broad range of analogs is not yet extensively published, existing research provides valuable insights into the performance of specific analogs, most notably those with two-carbon (C2) and eleven-carbon (C11) linkers.
Performance Under the Microscope: Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies, showcasing the effects of different Mito-apocynin analogs on key markers of mitochondrial health, oxidative stress, and neuroinflammation. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Efficacy of Mito-Apocynin Analogs in Neurodegenerative Disease Models
| Parameter | Mito-apocynin Analog | Model | Key Findings | Reference |
| Neuroprotection | Mito-apo-C2 | MPTP mouse model of Parkinson's Disease | Protected against neuroinflammation and neurodegeneration. | [1] |
| Neuroprotection | Mito-apocynin-C11 | Kainic Acid-induced excitotoxicity | Significantly reduced neuronal death in a dose-dependent manner.[2] | [3][4] |
| Behavioral Improvement | Mito-apocynin (unspecified, likely C11) | MitoPark transgenic mouse model of Parkinson's Disease | Significantly improved locomotor activity and coordination.[1][5] | [1][5] |
| Reduction of Neuroinflammation | Mito-apocynin (unspecified) | MPTP mouse model of Parkinson's Disease | Markedly attenuated the expression of IBA-1 and GFAP (markers of microglial and astrocyte activation). | [6] |
| Reduction of Oxidative Damage | Mito-apocynin (unspecified) | MPTP mouse model of Parkinson's Disease | Significantly reduced the expression of 4-HNE (a marker of lipid peroxidation). | [6] |
Table 2: Effects of Mito-Apocynin Analogs on Mitochondrial Function
| Parameter | Mito-apocynin Analog | Cell Line/Model | Key Findings | Reference |
| Mitochondrial ROS Reduction | Mito-apocynin-C11 | Primary neurons (in vitro) | Significantly reversed the increase in mitochondrial superoxide levels induced by kainic acid. | [2] |
| Mitochondrial Membrane Potential | Mito-apocynin-C11 (in combination with NADPH) | Primary neurons (in vitro) | Significantly restored mitochondrial membrane potential in a model of excitotoxicity. | [3] |
| ATP Production | Mito-apocynin-C11 (in combination with NADPH) | Primary neurons (in vitro) | Aided in the restoration of cellular ATP levels. | [3] |
Note on IC50 Values: While apocynin is known to be a selective NADPH oxidase inhibitor with an IC50 of 10 μM, specific IC50 values for the various Mito-apocynin analogs in cell-free or cell-based assays are not yet widely reported in the reviewed literature.[7]
The Science Behind the Action: Signaling Pathways and Experimental Design
Signaling Pathway of Mito-Apocynin Action
Mito-apocynin exerts its protective effects by targeting the source of mitochondrial ROS production. The following diagram illustrates the key signaling pathway.
References
- 1. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 4. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Mito-apocynin (C11) on Mitochondrial Membrane Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a wide range of diseases, including neurodegenerative disorders and cardiovascular conditions. A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis and other vital cellular processes. Mito-apocynin (C11), a mitochondria-targeted derivative of apocynin, has emerged as a promising therapeutic agent for its ability to mitigate mitochondrial damage. This guide provides a comprehensive comparison of Mito-apocynin's performance in preserving mitochondrial membrane potential against other alternatives, supported by experimental data and detailed protocols.
Executive Summary
Mito-apocynin effectively reverses the decline in mitochondrial membrane potential under conditions of cellular stress, primarily through the inhibition of mitochondrial NADPH oxidase 4 (NOX4) and the subsequent reduction of reactive oxygen species (ROS) production. This guide presents quantitative data from studies utilizing the JC-1 assay, a common method for measuring mitochondrial membrane potential, to demonstrate the efficacy of Mito-apocynin. While direct comparative studies with other mitochondria-targeted antioxidants like MitoQ and the parent compound, apocynin, are limited, this guide provides available data and discusses their mechanisms of action.
Performance Comparison of Mitochondrial Modulators
The following table summarizes the quantitative effects of Mito-apocynin and its alternatives on mitochondrial membrane potential, as determined by the JC-1 assay. The JC-1 dye exhibits a fluorescence shift from green to red as it aggregates in mitochondria with high membrane potential. Therefore, a higher red/green fluorescence ratio is indicative of healthier mitochondria.
| Compound | Model System | Assay | Key Findings | Reference |
| Mito-apocynin (1 µM) | Primary cortical neurons with Kainic Acid-induced excitotoxicity | JC-1 Assay | Significantly reversed the Kainic Acid-induced decrease in the red/green fluorescence ratio, indicating restoration of mitochondrial membrane potential. | [1] |
| NADPH (5 µM) + Mito-apocynin (0.5 µM) | Primary neurons with Kainic Acid-induced excitotoxicity | JC-1 Assay | The combination treatment showed a significant effect in restoring mitochondrial membrane potential, whereas individual treatments at these concentrations did not. | [2][3] |
| Apocynin | Human Retinal Müller Cells (Hypoxia model) | Not specified for MMP | Ameliorates NOX4-induced oxidative damage. While not directly measuring MMP, this suggests a protective role for mitochondrial function. | [4] |
| MitoQ | Human Hepatocellular Carcinoma (HepG2) cells | JC-1 Assay | In some contexts, high concentrations of MitoQ have been shown to decrease mitochondrial membrane potential. | [5] |
Signaling Pathway and Experimental Workflow
The mechanism of action of Mito-apocynin and the experimental workflow for assessing mitochondrial membrane potential are illustrated in the following diagrams.
Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
This protocol is adapted from studies assessing the impact of Mito-apocynin on mitochondrial membrane potential in primary neuronal cultures[1].
Materials:
-
Primary cortical neurons or other cell types of interest
-
Cell culture medium
-
Mito-apocynin (C11) and other test compounds
-
Kainic Acid or other stress-inducing agent
-
JC-1 dye stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer with appropriate filters
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy or 6-well plates for flow cytometry).
-
Allow cells to adhere and grow to the desired confluency.
-
Pre-treat cells with Mito-apocynin or other test compounds at the desired concentrations for the specified duration (e.g., 1 µM Mito-apocynin for 4 hours)[1].
-
Induce cellular stress by adding the chosen agent (e.g., 100 µM Kainic Acid for 8 hours)[1]. Include appropriate control groups (untreated, vehicle-treated, and stress-only).
-
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution (e.g., 2-10 µM in cell culture medium or buffer)[6]. Protect the solution from light.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark[1].
-
-
Washing and Analysis:
-
Aspirate the JC-1 staining solution and wash the cells twice with pre-warmed PBS or HBSS to remove the dye that has not entered the mitochondria[1].
-
For fluorescence microscopy , mount the coverslips and observe the cells under a fluorescence microscope using filters for green (e.g., excitation ~485 nm, emission ~535 nm) and red (e.g., excitation ~540 nm, emission ~590 nm) fluorescence[6][7][8].
-
For flow cytometry , detach the cells, resuspend them in buffer, and analyze them on a flow cytometer capable of detecting green (e.g., FL1 channel) and red (e.g., FL2 channel) fluorescence[6][9].
-
-
Data Quantification:
Discussion and Conclusion
Apocynin, as a general NOX inhibitor, is expected to have a less targeted effect and may require higher concentrations to achieve a similar mitochondrial-protective outcome. MitoQ, another well-known mitochondria-targeted antioxidant, has a different mechanism of action and its effects on mitochondrial membrane potential can be complex and context-dependent.
For researchers and drug development professionals, Mito-apocynin represents a valuable tool for studying mitochondrial dysfunction and a promising therapeutic candidate. Future studies should aim to conduct direct comparative analyses of these compounds under standardized experimental conditions to provide a more definitive ranking of their efficacy in preserving mitochondrial membrane potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baes.uc.pt [baes.uc.pt]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. potential mitochondria-targeted antioxidants: Topics by Science.gov [science.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mito-apocynin (C11)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Mito-apocynin (C11) are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Mito-apocynin (C11), aligning with general best practices for hazardous laboratory chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of Mito-apocynin (C11) waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation is a critical first step in managing Mito-apocynin (C11) waste.
-
Solid Waste: Collect all solid Mito-apocynin (C11) waste, including contaminated consumables such as gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Segregate liquid waste containing Mito-apocynin (C11) from other solvent waste streams. Use a dedicated, leak-proof, and clearly labeled container for halogenated and non-halogenated solvents containing this compound.
All waste containers must be kept tightly closed except when adding waste and should be stored in a designated hazardous waste accumulation area.
Step-by-Step Disposal Protocol
-
Waste Identification and Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Mito-apocynin (C11)".
-
Include the concentration and a list of any other chemicals present in the waste container.
-
Indicate the date when the waste was first added to the container.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste. Plastic containers are generally preferred for their durability[2].
-
Ensure containers are in good condition and securely sealed to prevent leaks or spills.
-
Do not overfill containers; leave adequate headspace for expansion.
-
-
Storage:
-
Disposal Request and Collection:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its collection through your institution's Environmental Health and Safety (EHS) department[2][3].
-
Complete all necessary hazardous waste disposal forms as required by your institution.
-
Under no circumstances should Mito-apocynin (C11) waste be disposed of down the drain or in regular trash. All hazardous wastes must be disposed of through your institution's designated hazardous waste collection program[4].
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the handling and disposal of apocynin, the parent compound of Mito-apocynin (C11). This data should be considered as a guideline, and institutional protocols should always be followed.
| Parameter | Value/Instruction | Source |
| Acute Toxicity (Oral LD50, mouse) | 9,000 mg/kg | [1] |
| Aquatic Hazard | Hazardous to water | [1] |
| Recommended Storage Temperature | 15 - 25 °C | [1] |
| Disposal Method | Consult appropriate local waste disposal expert; Do not empty into drains. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Mito-apocynin (C11) waste.
Caption: Workflow for the proper disposal of Mito-apocynin (C11) waste.
References
Personal protective equipment for handling Mito-apocynin (C11)
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mito-apocynin (C11). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Mito-apocynin (C11) is a mitochondria-targeted antioxidant compound. While specific toxicity data is limited, it should be handled with care, assuming potential hazards associated with novel chemical entities. The triphenylphosphonium (TPP) cation facilitates its accumulation in mitochondria.
Primary Hazards:
-
Eye Irritation: May cause serious eye irritation.
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Respiratory Tract Irritation: May cause irritation if inhaled as a dust.
-
Gastrointestinal Irritation: May be harmful if swallowed.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If handling large quantities or generating dust, use a NIOSH-approved respirator with a particulate filter. |
Operational Plan for Handling Mito-apocynin (C11)
This section outlines the step-by-step procedures for safely managing Mito-apocynin (C11) from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[1].
-
Inventory: Log the compound in your chemical inventory system.
Preparation of Stock Solutions
-
Work Area: Conduct all weighing and solution preparation in a chemical fume hood or a designated containment area to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Avoid generating dust.
-
Dissolving: Mito-apocynin (C11) is soluble in DMSO (Dimethyl sulfoxide) at a concentration of 100 mg/mL (150.69 mM)[2][3]. Use appropriate solvents as required by the experimental protocol. For in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used[1]. If precipitation occurs, gentle warming or sonication can aid dissolution[1].
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C as recommended to maintain stability[1]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Use
-
Handling: Always wear the recommended PPE when handling the compound, both in solid and solution form.
-
Spill Management: In case of a spill, follow the procedures outlined in Section 4.
Disposal Plan
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused solid Mito-apocynin (C11) and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent washes in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Small Spills: Wipe up with absorbent material and place in a suitable container for disposal. Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and collect with an inert absorbent material. Place in a sealed container for disposal. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C37H44BrO4P | [2][3] |
| Molecular Weight | 663.62 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | 100 mg/mL (150.69 mM) | [2][3] |
| Storage (Solid) | -20°C or -80°C | [1] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Visual Workflow for Handling Mito-apocynin (C11)
Caption: Workflow for the safe handling of Mito-apocynin (C11).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
